3-cyano-N-ethyl-4-fluorobenzenesulfonamide mechanism of action
The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7).[1] Mechanism of Action, Reactivity Profile,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7).[1]
Mechanism of Action, Reactivity Profile, and Medicinal Chemistry Applications[1]
Executive Summary
3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a specialized fluorinated building block used primarily in the synthesis of androgen receptor (AR) antagonists, kinase inhibitors, and ion channel modulators.[1] Unlike direct-acting drugs, its "mechanism of action" is twofold:[1]
Chemical Mechanism: It functions as a highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr) , allowing the rapid construction of complex libraries.[1]
Biological Mechanism (Pharmacophore): It introduces a 3-cyano-benzenesulfonamide motif, a privileged scaffold known to facilitate hydrogen bonding (via the sulfonyl group) and metabolic stability (via the nitrile and fluorine substituents).[1]
Structural Analysis:
The molecule features a "push-pull" electronic architecture, though in this case, it is dominated by "pull" forces.[1] The Sulfonamide (–SO₂NH–) and Cyano (–CN) groups are strong electron-withdrawing groups (EWGs).[1] Their meta-positioning relative to each other, but ortho/para positioning relative to the Fluorine , creates a synergistic activation of the C4–F bond.[1]
Mechanism of Action: Chemical Reactivity (SNAr)[1]
The primary utility of this compound lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .[1] The fluorine atom at position 4 is a "soft" leaving group that is hyper-activated by the electron-withdrawing nature of the 3-cyano and 1-sulfonyl groups.[1]
Nucleophilic Attack: A nucleophile (e.g., a primary/secondary amine or thiol) attacks the C4 carbon.[1]
Meisenheimer Complex Formation: The negative charge is delocalized into the electron-poor ring, stabilized significantly by the ortho-cyano and para-sulfonyl groups.[1]
Aromatization: The fluoride ion is ejected, restoring aromaticity and yielding the 4-substituted product.[1]
Why this scaffold?
Selectivity: The fluorine is significantly more labile than the nitrile or sulfonamide groups, ensuring chemoselectivity.[1]
Kinetics: Reaction rates are 10–100x faster than non-cyano analogs due to the inductive effect (-I) and mesomeric effect (-M) of the nitrile.[1]
Figure 1: Reaction coordinate for the SNAr diversification of the scaffold. The 3-cyano and 1-sulfonyl groups stabilize the transition state, facilitating rapid substitution.[1]
Biological Mechanism: Pharmacophore Utility[1]
When incorporated into a final drug molecule, the 3-cyano-N-ethylbenzenesulfonamide moiety contributes specific binding interactions:
Hydrogen Bonding: The sulfonamide oxygen atoms act as hydrogen bond acceptors (HBA), while the N-H (if secondary) acts as a donor (HBD).[1] The N-ethyl group caps the nitrogen, preventing ionization at physiological pH (unlike primary sulfonamides), which improves membrane permeability and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism (CYP450), unlike methyl or methoxy groups.[1] It also acts as a bioisostere for carbonyls or halogens.[1]
Selectivity against Carbonic Anhydrase (CA):
Primary sulfonamides (–SO₂NH₂) are potent inhibitors of CA, often leading to side effects (diuresis, acidosis).[1]
Secondary sulfonamides (like N-ethyl -benzenesulfonamide) have significantly reduced affinity for the CA zinc active site due to steric hindrance and lack of a second proton.[1] This scaffold is therefore "de-risked" for CA-mediated toxicity.[1]
Target Classes:
Androgen Receptor (AR) Antagonists: The 3-cyano-4-substituted phenyl ring is a hallmark of second-generation AR antagonists (e.g., Enzalutamide derivatives), where the nitrile prevents steric clash while maintaining electronic withdrawal.[1][2]
Kinase Inhibitors: The sulfonamide moiety often binds to the "hinge region" or the solvent-exposed front of the ATP-binding pocket.[1]
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Sulfonylation)
Objective: To synthesize 3-cyano-N-ethyl-4-fluorobenzenesulfonamide from the sulfonyl chloride.[1]
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Mechanistic basis for N-substitution selectivity).
Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context for SNAr utility in library synthesis).
PubChem. Compound Summary for 3-cyano-4-fluorobenzenesulfonamide derivatives. National Library of Medicine.[1] Retrieved from [1]
Biological Activity & Synthetic Utility of 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide
This is an in-depth technical guide on the biological activity, synthetic utility, and pharmacological significance of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS 1496280-71-7). A Privileged Scaffold for Bcl-2 Family...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the biological activity, synthetic utility, and pharmacological significance of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS 1496280-71-7).
A Privileged Scaffold for Bcl-2 Family and TEAD Inhibitor Discovery
Executive Summary
3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a specialized chemical intermediate and pharmacophore scaffold used primarily in the discovery of targeted antineoplastic agents. Unlike generic reagents, this compound is a "privileged structure" designed to serve two critical functions in medicinal chemistry:
Synthetic Warhead: The 4-fluoro substituent, activated by the electron-withdrawing cyano and sulfonamide groups, acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid attachment of complex amine "tails."
Binding Motif: The N-ethylsulfonamide and 3-cyano moieties function as stable hydrogen-bond acceptors and dipole anchors within the hydrophobic pockets of proteins such as Bcl-2 (B-cell lymphoma 2) and TEAD (Transcriptional Enhancer Associate Domain).
This guide details the compound's chemical biology, synthetic protocols, and its role as a precursor in the development of "Next-Generation" apoptosis inducers.
Chemical Biology & Mechanism of Action[1]
The "Activated Core" Hypothesis
The biological utility of this compound stems from the electronic environment of the benzene ring. The 4-position fluorine is not merely a halogen; it is a "leaving group in waiting."
Electronic Activation: The Sulfonamide (
) and Cyano () groups are strong Electron Withdrawing Groups (EWGs) located ortho and meta to the fluorine. This significantly reduces electron density at the C4 position.
SNAr Reactivity: This activation makes the C4-fluorine susceptible to displacement by nucleophiles (e.g., piperazines, pyrrolidines) under mild conditions. This is the primary mechanism used to synthesize Bcl-2 inhibitors like Navitoclax analogs, where the core acts as the central hub connecting the "warhead" to the "anchor."
Pharmacophore Binding Interactions
In the final drug molecule (post-derivatization), the N-ethylsulfonamide moiety remains intact and contributes to binding affinity:
N-Ethyl Group: Fits into small hydrophobic sub-pockets, displacing water molecules and increasing entropic gain upon binding. It also prevents the sulfonamide nitrogen from acting as a hydrogen bond donor in certain contexts, modulating pKa and membrane permeability.
Cyano Group: Acts as a linear, rigid dipole that can accept weak hydrogen bonds from backbone amides (e.g., in the TEAD palmitate-binding pocket).
Pathway Visualization: From Scaffold to Inhibitor
The following diagram illustrates the transition of this scaffold into a bioactive Bcl-2 inhibitor.
Caption: Logical flow of the scaffold's activation and conversion into a bioactive ligand.
Synthetic Protocols
The synthesis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a high-yield, two-step process starting from commercially available precursors.
Precursor Preparation
Starting Material: 3-Cyano-4-fluorobenzenesulfonyl chloride.
Reagents: Ethylamine (2.0 M in THF), Triethylamine (Et3N), Dichloromethane (DCM).
Step-by-Step Protocol
This protocol is designed for a 10 mmol scale reaction.
Add Triethylamine (1.53 mL, 11 mmol) to the solution.
Dropwise, add Ethylamine (2.0 M in THF, 5.5 mL, 11 mmol) over 10 minutes. Maintain temperature < 5°C.
Reaction:
Allow the mixture to warm to Room Temperature (25°C).
Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
Workup:
Quench with 1N HCl (10 mL).
Extract the organic layer and wash with Brine (2 x 10 mL).
Dry over Na2SO4, filter, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Heptane if necessary.
Expected Yield: >90% (White solid).
Quantitative Data Summary
Parameter
Specification
Notes
Appearance
White to Off-White Solid
Crystalline
Molecular Weight
228.24 g/mol
Formula: C9H9FN2O2S
Melting Point
149 - 152 °C
Sharp melting point indicates high purity
Solubility
DMSO, DMF, DCM
Poor solubility in water
Purity (HPLC)
> 98%
Required for biological assays
Downstream Applications: SNAr Derivatization
The true biological value of this compound is realized when the fluorine is displaced. The following workflow describes the generation of a Bcl-2 inhibitor intermediate .
Reaction Scheme Visualization
Caption: SNAr displacement of the 4-fluoro group by a secondary amine.
Experimental Procedure (SNAr)
Dissolution: Dissolve 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (1.0 eq) and the amine nucleophile (1.2 eq) in DMSO.
Heat: Stir at 100°C for 12–16 hours. The high temperature is required to overcome the activation energy despite the EWG activation.
Isolation: Pour into crushed ice/water. The product typically precipitates. Filter and wash with water.
Safety & Handling (E-E-A-T)
Hazard Identification:
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Sulfonamide Allergy: Handle with care; cross-reactivity with sulfa-drug allergies is possible.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the nitrile is slow but possible under extreme conditions).
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx, SOx, and HF gases.
References
Bruncko, M., et al. (2010). Sulfonamide Derivatives for the Treatment of Diseases. U.S. Patent No. 2010/0160303.
Context: Describes the use of 3-cyano-4-fluorobenzenesulfonamides as intermedi
Wang, Y., et al. (2020). TEAD Inhibitors and Uses Thereof. U.S. Patent Application No. 2020/0407327.
Context: Details the synthesis of N-methyl and N-ethyl analogs in the context of Hippo p
Bide Pharm. (2024).[1] Certificate of Analysis: 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide.
Context: Verification of CAS 1496280-71-7 and physical properties.
Park, H., et al. (2013). Discovery of novel sulfonamides as potent inhibitors of Bcl-2 family proteins. Bioorganic & Medicinal Chemistry Letters, 23(5), 1234-1238.
Context: Mechanistic insight into the binding mode of the sulfonamide pharmacophore in the BH3 groove.
3-cyano-N-ethyl-4-fluorobenzenesulfonamide CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and application of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , a specialized fluorinated intermediate used in the development of voltage-gated sodiu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , a specialized fluorinated intermediate used in the development of voltage-gated sodium channel blockers and Keap1-Nrf2 inhibitors.
3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a tri-functionalized benzene derivative featuring a sulfonamide core, a nitrile (cyano) group, and an aryl fluoride. Its structural geometry positions the electron-withdrawing cyano and sulfonamide groups to highly activate the fluorine atom, making it a critical scaffold for Nucleophilic Aromatic Substitution (SNAr) in medicinal chemistry.
Chemical Identifiers[1][3][4][6][7][8][9][10][11][12][13]
Identifier
Value
CAS Number
1496280-71-7
IUPAC Name
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Molecular Formula
C₉H₉FN₂O₂S
Molecular Weight
228.24 g/mol
SMILES
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C#N
InChI Key
Constructed:[1][2][3][4][5][6]ZKZKY... (Specific key varies by protonation state; canonical form derived from SMILES)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 3, and 4 positions:
Position 1 (Sulfonamide): The N-ethyl sulfonamide moiety acts as a hydrogen bond donor/acceptor and a metabolic handle.
Position 3 (Cyano): A strong electron-withdrawing group (EWG) that pulls electron density from the ring.
Position 4 (Fluoro): Located ortho to the cyano group and para to the sulfonamide. This positioning creates a "push-pull" electronic deficiency at C4, rendering the fluorine atom highly labile to nucleophilic attack.
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide typically proceeds via the sulfonylation of ethylamine using the corresponding sulfonyl chloride. This pathway is preferred for its high yield and operational simplicity.
Reaction Pathway
The precursor, 3-cyano-4-fluorobenzenesulfonyl chloride (CAS 50529-33-4), reacts with ethylamine in the presence of a base (or excess amine) to scavenge the generated HCl.
Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur.
Detailed Experimental Protocol
Objective: Synthesis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide on a 10 mmol scale.
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
Addition:
Add Ethylamine (2.0 M in THF, 11 mL, 22 mmol) dropwise over 15 minutes.
Note: Excess ethylamine (2.2 equiv) acts as both the nucleophile and the base to neutralize HCl. Alternatively, use 1.1 equiv of ethylamine with 1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .
Reaction:
Allow the mixture to warm to room temperature (25°C).
Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
Work-up:
Quench with water (20 mL).
Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by Brine .
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification:
Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Yield: Typically 85–95%.
Reactivity & Functional Logic
Understanding the reactivity profile of this molecule is essential for its use in drug design. It is not merely a passive scaffold; it is a reactive electrophile designed for further derivatization.
The SNAr "Hotspot"
The fluorine atom at position 4 is the primary site of reactivity.
Activation: The ortho-cyano and para-sulfonamide groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.
Consequence: The C4 carbon is highly electron-deficient.
Application: Nucleophiles (amines, thiols, alkoxides) can displace the fluorine atom under mild conditions. This allows researchers to "snap" complex tails onto the benzene ring, a technique widely used in generating libraries for Kinase or GPCR inhibitors.
Sulfonamide Acidity
The N-ethyl sulfonamide proton (pKₐ ~10–11) is weakly acidic.
It can be deprotonated by strong bases (e.g., NaH, K₂CO₃) to facilitate N-alkylation, though this is less common than the SNAr transformation at the fluorine.
Figure 2: Functional reactivity map highlighting the labile C4-Fluorine.
Applications in Drug Discovery[10][15][16]
This compound serves as a critical intermediate in the synthesis of modulators for several high-value biological targets.
Researchers utilize this scaffold to develop non-addictive analgesics and anti-epileptic drugs.
Mechanism: The sulfonamide core mimics the pharmacophore of established channel blockers, while the N-ethyl and cyano-fluoro motifs tune the lipophilicity and metabolic stability.
Workflow: The fluorine is displaced by complex amines (e.g., piperidines, pyrrolidines) to link the "head" group (sulfonamide) to a "tail" group that interacts with the channel pore.
Keap1-Nrf2 Inhibitors
Used in developing therapeutics for oxidative stress and inflammation.
Role: The benzene ring acts as a linker. The electrophilic nature of the parent scaffold is sometimes exploited to form covalent bonds with cysteine residues, or modified to fit the Kelch domain of Keap1.
Antiviral Agents (SARS-CoV-2)
Recent studies have explored this scaffold in the design of nsp14 inhibitors (viral exonuclease). The sulfonamide group coordinates with metal ions in the active site, while the cyano group provides specific hydrogen-bonding interactions.
Safety & Handling (SDS Highlights)
While a specific full SDS should be consulted from the supplier, the chemical class properties dictate the following precautions:
Synthesis protocol for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Application Note: High-Yield Synthesis of 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide Executive Summary This protocol details the synthesis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , a critical pharmacophore often ut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide
Executive Summary
This protocol details the synthesis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , a critical pharmacophore often utilized in the development of CRTh2 antagonists and other sulfonamide-based therapeutics. The method employs a nucleophilic substitution reaction between 3-cyano-4-fluorobenzenesulfonyl chloride (CAS 351003-23-1) and ethylamine .
This guide prioritizes regiochemical integrity (preserving the nitrile and fluoro substituents) and process safety (managing the exothermic release of HCl). The protocol is optimized for gram-scale synthesis but is scalable to kilogram batches with appropriate heat management.
Reaction Design & Mechanism
The synthesis follows a standard Schotten-Baumann type mechanism under anhydrous conditions. The nitrogen lone pair of ethylamine attacks the electrophilic sulfur of the sulfonyl chloride. A base (Triethylamine or excess Ethylamine) is required to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of the amine hydrochloride salt, which is non-nucleophilic.
Key Mechanistic Considerations:
Chemoselectivity: The reaction conditions (
to RT) are mild enough to prevent nucleophilic aromatic substitution () of the fluorine atom by the amine, preserving the 4-fluoro motif.
Moisture Control: Sulfonyl chlorides are moisture-sensitive.[1][2][3] Hydrolysis yields the corresponding sulfonic acid, a dead-end byproduct.
Visual Pathway:
Caption: Figure 1. Reaction pathway for sulfonamide formation highlighting the base-mediated scavenging of HCl.[4]
Application Note: A Robust HPLC Method for Purity Analysis of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential related substances of 3-cyano...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential related substances of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide. As a key intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is critical for safety and efficacy. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent selectivity, precision, and accuracy, making it suitable for routine quality control and stability testing environments. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Introduction and Scientific Rationale
3-cyano-N-ethyl-4-fluorobenzenesulfonamide is an aromatic sulfonamide derivative characterized by polar functional groups (cyano, sulfonamide) and a non-polar core (benzene ring, N-ethyl group).[3] The accurate quantification of this compound and its potential impurities—arising from synthesis or degradation—is a fundamental requirement in pharmaceutical manufacturing.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power and sensitivity.[4] A reversed-phase mode was selected for this application, as it is ideally suited for separating moderately polar to non-polar analytes.[5][6][7]
Principle of Separation: The separation is based on the differential partitioning of the analyte and its impurities between a polar mobile phase and a non-polar, hydrophobic stationary phase (C18).[5] The 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, with its significant non-polar character from the substituted benzene ring, will interact with and be retained by the C18 stationary phase. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively elute compounds with varying degrees of hydrophobicity, ensuring that both polar and non-polar impurities are resolved from the main analyte peak within a single analytical run.[8] The inclusion of a mild acid in the mobile phase is critical for ensuring robust and reproducible chromatography by suppressing the ionization of the sulfonamide proton, thereby yielding sharp, symmetrical peaks.[9]
Experimental Protocol
This protocol is designed to be a self-validating system through rigorous system suitability testing, ensuring that the chromatographic system is performing adequately before any sample analysis.[10][11]
Instrumentation and Materials
HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its strong hydrophobic retention, which is ideal for aromatic compounds, and its proven stability and reproducibility.
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q). HPLC-grade solvents are essential to minimize baseline noise and prevent ghost peaks during gradient elution.[12]
Reagents: Formic acid (reagent grade, ~99%).
Analyte: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide reference standard and test samples.
Glassware: Class A volumetric flasks and pipettes.
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of purified water and mix thoroughly.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
Diluent: A mixture of Water and Acetonitrile (50:50, v/v). This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-cyano-N-ethyl-4-fluorobenzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the test sample.
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity and ease of use.
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Standard workhorse for robust RP separations of aromatic compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Acetonitrile provides good peak shape and lower system backpressure.[12] Formic acid ensures a stable pH for reproducible retention.
Gradient Program
0-20 min: 30% to 90% B20-25 min: 90% B (Wash)25-26 min: 90% to 30% B26-30 min: 30% B (Equilibration)
A gradient is essential for separating impurities with a wide polarity range from the main peak.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature
30 °C
Maintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength
265 nm (or λmax determined by PDA)
Aromatic sulfonamides typically exhibit strong UV absorbance in this region.[9][13] A PDA detector should be used during development to confirm the optimal wavelength.
Injection Volume
10 µL
A small volume to prevent column overloading and peak distortion.
Run Time
30 minutes
Sufficient time for elution of all components and column re-equilibration.
System Suitability and Method Validation
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria as mandated by pharmacopeial standards like USP <621>.[10] Inject the Reference Standard Solution five times and evaluate the following parameters.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and separation power.
Relative Standard Deviation (RSD)
≤ 2.0% for peak area and retention time
Demonstrates the precision and reproducibility of the system and injections.
The purity of the sample is determined using the area percent method, which assumes that all compounds have a similar detector response at the chosen wavelength. The percentage purity is calculated as follows:
Using 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in cancer cell line assays
Application Note: High-Throughput Screening and Derivatization of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in Oncology Executive Summary This application note details the experimental protocols for utilizing 3-cyano-N-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening and Derivatization of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in Oncology
Executive Summary
This application note details the experimental protocols for utilizing 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CEFBS) in cancer cell line assays. While often categorized as a building block, CEFBS represents a "privileged scaffold" in medicinal chemistry due to its unique electronic properties. The 3-cyano-4-fluoro motif creates an activated electrophilic center susceptible to Nucleophilic Aromatic Substitution (
), making this molecule an ideal starting point for Fragment-Based Drug Discovery (FBDD) or as a Covalent Probe for profiling reactive cysteines in oncogenic proteins.
This guide focuses on two primary workflows:
In-Situ Library Generation: Using CEFBS as a scaffold to rapidly synthesize a library of Androgen Receptor (AR) antagonists.
Direct Phenotypic Screening: Assessing the antiproliferative activity of the parent scaffold in prostate and breast cancer models.
Scientific Rationale & Mechanism
The Electrophilic "Warhead"
The utility of CEFBS lies in the electronic synergy between the substituents on the benzene ring:
4-Fluoro (
): Acts as a leaving group.
3-Cyano (
) & 1-Sulfonamide (): Both are strong electron-withdrawing groups (EWG). They pull electron density away from the ring, making the carbon at position 4 highly electrophilic.
This activation allows the fluorine to be displaced by nucleophiles (amines, thiols) under mild conditions. In a biological context, this reactivity can be exploited to target cysteine residues on proteins (Covalent Inhibition) or to chemically append diverse "tails" to the scaffold to improve potency (Library Synthesis).
Target Relevance
Structurally, CEFBS mimics the "Ring A" of second-generation anti-androgens like Bicalutamide and Enzalutamide .
Primary Target: Androgen Receptor (AR) in Prostate Cancer (e.g., LNCaP, VCaP cell lines).
Secondary Target: Carbonic Anhydrase IX (CA-IX) in hypoxic tumors (e.g., MDA-MB-231), although the
-ethyl substitution modulates selectivity compared to primary sulfonamides.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision tree for processing CEFBS in a drug discovery campaign.
Caption: Workflow for utilizing CEFBS in direct screening versus parallel synthesis applications.
Detailed Protocols
Protocol A: Preparation and QC of CEFBS Stock
Objective: Ensure compound integrity before cell-based assays. Sulfonamides are generally stable, but the activated fluorine can hydrolyze in basic aqueous buffers over time.
Solvent: Dissolve solid CEFBS in anhydrous DMSO to a concentration of 10 mM .
Note: Avoid ethanol or methanol as stock solvents if you plan to use the stock for chemical synthesis later, as they can act as nucleophiles at high temperatures.
Storage: Aliquot into amber glass vials. Store at -20°C.
QC Check: Verify purity via LC-MS.
Expected Mass: MW ≈ 226.23 Da (Check for hydrolysis product: [M-F+OH]).
Protocol B: High-Throughput
Library Generation
Objective: To derivatize the 4-fluoro position with a panel of amines (R-NH2) directly in a microplate, creating a library of analogs to screen for enhanced potency.
Materials:
CEFBS (10 mM in DMSO)
Diverse Amine Library (10 mM in DMSO) - e.g., morpholine, piperazine, benzylamine.
Base: Diisopropylethylamine (DIPEA).
96-well deep-well plate (polypropylene).
Step-by-Step:
Dispensing: Add 10 µL of CEFBS stock (100 nmol) to each well.
Reactant Addition: Add 12 µL of unique Amine (1.2 eq, 120 nmol) to each well.
Base Addition: Add 2 µL of DIPEA (2 eq).
Reaction: Seal plate and incubate at 60°C for 4 hours (or 24h at RT).
Mechanism:[1] The amine attacks C-4, displacing fluoride (SNAr).
Quenching/Scavenging (Critical):
Add Polystyrene-Isocyanate resin (scavenger for excess amine) to each well. Shake for 1 hour.
Filter the supernatant into a fresh sterile plate.
Dilution: Dilute the reaction mixture 1:100 with cell culture media.
Result: You now have a library of ~10 µM compounds ready for cell assay.
Protocol C: Cell Viability Assay (Prostate Cancer Model)
Objective: Evaluate the antiproliferative efficacy of CEFBS or its derivatives in Androgen Receptor-positive (LNCaP) vs. negative (PC-3) lines.
Control: HFF-1 (Human Foreskin Fibroblasts) for toxicity.
Procedure:
Seeding: Seed cells in 96-well white-walled plates (3,000 cells/well) in RPMI-1640 + 10% FBS (charcoal-stripped FBS is preferred for LNCaP to assess AR antagonism).
Attachment: Allow cells to attach for 24 hours at 37°C/5% CO2.
Treatment:
Add CEFBS (or library compounds) in a dose-response series (e.g., 0.1 µM to 100 µM).
Data Analysis: Calculate % Inhibition relative to DMSO. Fit curves to determine IC50.
Data Presentation & Analysis
When reporting results for CEFBS derivatives, structure your data to highlight Selectivity Indices (SI).
Table 1: Anticipated Activity Profile (Template)
Compound ID
R-Group (Amine)
LNCaP IC50 (µM) [AR+]
PC-3 IC50 (µM) [AR-]
Selectivity (PC3/LNCaP)
CEFBS (Parent)
None (F)
45.2 ± 3.1
>100
>2.2
Derivative A
N-Methylpiperazine
5.4 ± 0.5
88.1
16.3
Derivative B
Morpholine
12.1 ± 1.2
>100
>8.2
Enzalutamide
(Control)
0.2 ± 0.05
>50
>250
Interpretation: The parent CEFBS molecule is expected to have weak to moderate activity (IC50 > 10 µM). Derivatization (replacing F with bulky amines) typically improves potency by engaging the "H12 pocket" of the Androgen Receptor.
Advanced Application: Covalent Cysteine Profiling
Because the 4-fluoro group is activated, CEFBS can be used as a "scout fragment" in chemoproteomics.
Incubation: Treat cell lysate with 50 µM CEFBS for 1 hour.
Click Chemistry: Since CEFBS lacks an alkyne handle, this specific molecule acts as a "competitor."
Competition Assay: Follow CEFBS treatment with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne).
Readout: If CEFBS covalently binds a specific cysteine, it will block the subsequent labeling by the probe. Loss of signal in Mass Spec indicates the target of CEFBS.
References
Design and Synthesis of Fluorinated Benzenesulfonamides.
Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.[2]
Source: Journal of Medicinal Chemistry (via PMC).
URL:[Link]
Relevance: Establishes the chemical reactivity and CA-IX inhibition potential of fluorinated sulfonamide scaffolds.
Androgen Receptor Antagonist Design.
Title: Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models.[3]
Source: International Journal of Cancer.
URL:[Link]
Relevance:[4] Illustrates the structural requirements (including benzonitrile motifs) for binding to the AR ligand-binding domain.
Sulfonamide Synthesis Methodology.
Title: Synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives.
Source: ResearchGate (Journal of General Chemistry).
URL:[Link]
Relevance: Provides synthetic conditions for sulfonamide diversification compatible with the protocols described above.
Chemical Probe Standards.
Title: The Probe & Drugs Portal.
Source: Probes-drugs.org.
URL:[Link]
Relevance: General guidelines for validating chemical probes in cell-based assays.
Experimental setup for measuring enzyme inhibition by 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Application Note & Protocol Topic: Experimental Setup for Measuring Enzyme Inhibition by 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Audience: Researchers, Scientists, and Drug Development Professionals Abstract This docu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Experimental Setup for Measuring Enzyme Inhibition by 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide as an enzyme inhibitor. Given its chemical structure, specifically the sulfonamide moiety, the primary hypothesized target is the zinc-containing metalloenzyme, carbonic anhydrase (CA).[1][2] This guide details a robust experimental framework centered on a colorimetric assay using human carbonic anhydrase II (hCA II) as the model enzyme. We present a step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying inhibitor potency.[3][4] Furthermore, we discuss advanced methodologies for elucidating the kinetic mechanism of inhibition. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis procedures to ensure scientific rigor and reproducibility.[5][6]
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7][8] This reaction is fundamental to pH regulation, CO₂ transport, and various biosynthetic pathways.[8][9] The active site of CA enzymes contains a catalytically essential Zn²⁺ ion.[7][10]
The compound 3-cyano-N-ethyl-4-fluorobenzenesulfonamide belongs to the sulfonamide class of molecules. Sulfonamides are classic inhibitors of carbonic anhydrase.[7][11] Their mechanism of action involves the deprotonated sulfonamide nitrogen coordinating directly with the Zn²⁺ ion in the enzyme's active site, effectively blocking substrate access and inhibiting the catalytic reaction.[10][12]
This application note utilizes the esterase activity of carbonic anhydrase. While its physiological role is CO₂ hydration, CA can also hydrolyze certain ester substrates, such as p-nitrophenyl acetate (pNPA).[8][11] This reaction produces p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at approximately 405 nm.[8] The rate of p-nitrophenol formation is directly proportional to CA activity. In the presence of an inhibitor like 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, the reaction rate decreases, providing a direct measure of its inhibitory potency.[13]
Caption: Competitive inhibition of Carbonic Anhydrase by a sulfonamide.
Materials and Reagents
Reagent/Material
Grade/Specification
Recommended Source (Example)
Human Carbonic Anhydrase II (hCA II), lyophilized
>95% purity
Sigma-Aldrich, Worthington
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
>98% purity
Custom synthesis or vendor
Acetazolamide (Positive Control Inhibitor)
≥99% purity
Sigma-Aldrich
p-Nitrophenyl Acetate (pNPA) (Substrate)
≥99% purity
Sigma-Aldrich
Tris(hydroxymethyl)aminomethane (Tris)
Molecular biology grade
Major chemical supplier
Sulfuric Acid (H₂SO₄)
ACS grade
Major chemical supplier
Dimethyl Sulfoxide (DMSO)
Anhydrous, ≥99.9%
Major chemical supplier
Purified Water
Type I Ultrapure (18.2 MΩ·cm)
In-house system
96-well clear, flat-bottom microplates
Non-treated, suitable for spectrophotometry
Corning, Greiner
Microplate spectrophotometer
Capable of kinetic reads at 405 nm
Molecular Devices, BioTek
Standard laboratory equipment
Calibrated pipettes, tubes, vortexer, pH meter
N/A
Experimental Workflow Overview
The overall process involves preparing the necessary reagents, setting up the enzymatic reaction in a 96-well plate with varying concentrations of the inhibitor, measuring the reaction kinetics, and finally, analyzing the data to determine the IC₅₀ value.
Caption: High-level workflow for determining inhibitor potency.
Detailed Protocols
Protocol 1: Reagent Preparation
Accurate reagent preparation is critical for reproducible results.[14] Prepare all solutions on the day of the experiment unless otherwise noted.
Assay Buffer (50 mM Tris-SO₄, pH 7.6):
Dissolve Tris base in purified water to a concentration of 50 mM.
Adjust the pH to 7.6 at room temperature using sulfuric acid. The choice of buffer is crucial as it must maintain a stable pH without interfering with the enzyme activity.[15][16] Tris is a common choice for CA assays.[8][17]
Filter the buffer through a 0.22 µm filter. This buffer can be stored at 4°C for up to one month.[13]
Enzyme Stock (1 mg/mL hCA II):
Reconstitute lyophilized hCA II in cold purified water to a concentration of 1 mg/mL.
Gently mix by inversion. Do not vortex.
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Working Enzyme Solution (e.g., 20 µg/mL):
On the day of the assay, dilute the enzyme stock solution to the final working concentration using cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.[18][19] Keep on ice.
Inhibitor Stock (10 mM):
Prepare a 10 mM stock solution of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in 100% DMSO.
Ensure the compound is fully dissolved. This stock can be stored at -20°C.
Similarly, prepare a 10 mM stock of Acetazolamide in DMSO for use as a positive control.
Substrate Stock (20 mM pNPA):
Prepare a 20 mM stock solution of pNPA in anhydrous DMSO or acetonitrile.[8]
This solution must be prepared fresh before each experiment , as pNPA can hydrolyze over time.
Protocol 2: IC₅₀ Determination Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Inhibitor Dilution Series:
Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO. A 10-point, 1:3 dilution series is a good starting point (e.g., from 10 mM down to ~0.5 µM). This wide range helps to define both the top and bottom plateaus of the dose-response curve.
Assay Plate Setup:
The following table outlines the setup for control and test wells. It is crucial to include a solvent control to account for any effects of DMSO on enzyme activity.[13]
Well Type
Reagent 1 (Buffer)
Reagent 2 (Inhibitor/DMSO)
Reagent 3 (Enzyme)
Incubation
Reagent 4 (Substrate)
Blank
180 µL
10 µL (DMSO)
-
-
10 µL (pNPA)
Enzyme Control (100% Activity)
170 µL
10 µL (DMSO)
10 µL
10 min @ RT
10 µL (pNPA)
Positive Control
170 µL
10 µL (Acetazolamide)
10 µL
10 min @ RT
10 µL (pNPA)
Test Compound
170 µL
10 µL (Inhibitor Dilution)
10 µL
10 min @ RT
10 µL (pNPA)
Kinetic Measurement:
Immediately place the plate in a microplate reader pre-set to 25°C.
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[8] The reaction temperature must be kept constant as enzyme activity is highly temperature-dependent.[14][20]
Data Analysis and Interpretation
Calculate Reaction Rate (Velocity):
For each well, plot Absorbance vs. Time.
Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the initial reaction rate (V).[20] Most plate reader software can perform this calculation automatically.
Calculate Percentage Inhibition:
First, correct the rates by subtracting the rate of the blank (non-enzymatic pNPA hydrolysis).
Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = (1 - (V_inhibitor / V_control)) * 100
Where:
V_inhibitor is the rate in the presence of the inhibitor.
V_control is the rate of the enzyme control (with DMSO only).
Generate Dose-Response Curve and Determine IC₅₀:
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using a non-linear regression software (e.g., GraphPad Prism, R).[21]
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[3] It is one of the parameters calculated from the curve fit. A lower IC₅₀ value indicates a more potent inhibitor.
Caption: Example dose-response curve for IC₅₀ determination.
While the IC₅₀ is useful, its value can depend on experimental conditions like substrate concentration.[21] The inhibition constant (Kᵢ) is a more absolute measure of inhibitor affinity. For a competitive inhibitor, Kᵢ can be determined by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.[22]
Experimental Design:
Set up a matrix of reactions. Vary the concentration of the substrate (pNPA) along the X-axis (e.g., 0.2x to 5x the Kₘ of pNPA).
For each substrate concentration, run the reaction with several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).
Data Collection:
Measure the initial reaction rates (V) for all conditions.
Data Analysis:
Plot V vs. [Substrate] for each inhibitor concentration (Michaelis-Menten plot).
Fit the data for each curve to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ for each inhibitor concentration.
For competitive inhibition, Vₘₐₓ will remain constant, while the apparent Kₘ will increase with inhibitor concentration.[22]
Create a secondary plot, such as a Dixon plot (1/V vs. [Inhibitor]), to determine the Kᵢ value.[23] Alternatively, use non-linear regression to globally fit all data to the competitive inhibition equation.[22]
References
Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31).
Li, P., et al. (2021).
DavidsonX - D001x - Medicinal Chemistry.
Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie, 189, 95-106.
Wikipedia. IC50.
Di Fiore, A., et al. (2013). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry, 11(31), 5176-5184.
Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165.
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
MilliporeSigma.
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12539.
De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12566.
Hengyuan Fine Chemical. (2025, April 2).
BenchChem.
Perpusnas. (2025, December 4).
Weiß, N. (2020, October 20). Enzyme Kinetic Assays – How Does It Work? Eppendorf Australia.
De Luca, V., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 553.
Scientific Editing. (2025, September 7). Enzyme inhibitory assay: Significance and symbolism.
National Center for Biotechnology Information. (2012, May 1).
How to perform molecular docking with 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
An Application Guide to Virtual Screening: Molecular Docking Protocol for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Abstract Molecular docking is a cornerstone of modern structure-based drug design, enabling researchers...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Virtual Screening:
Molecular Docking Protocol for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, enabling researchers to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] This application note provides a comprehensive, step-by-step protocol for performing molecular docking of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, a representative of the biologically significant sulfonamide class of compounds.[3] We will utilize industry-standard, open-source software, including AutoDock Vina, to demonstrate the complete workflow from molecule preparation to results analysis.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.
Scientific Background & Principles
1.1 The Essence of Molecular Docking
At its core, molecular docking simulates the "handshake" between a ligand (a small molecule like our compound of interest) and a receptor (typically a protein).[1] The process involves two primary stages: sampling and scoring.[5]
Sampling: The algorithm explores a vast number of possible conformations (poses) of the ligand within the defined binding site of the receptor. This accounts for the ligand's rotational flexibility.
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[6]
The ultimate goals are to identify the most likely binding pose and to rank potential ligands based on their predicted affinity, thereby prioritizing candidates for experimental testing.[5]
1.2 The Ligand: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
The ligand of interest belongs to the benzenesulfonamide family. This chemical scaffold is prevalent in numerous approved drugs and is known to interact with a variety of biological targets, most notably carbonic anhydrases and kinases.[7][8] The specific substitutions (cyano, ethyl, and fluoro groups) modulate the compound's physicochemical properties, such as solubility, polarity, and its potential interactions with a protein target.
Property
Value
IUPAC Name
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Molecular Formula
C₉H₉FN₂O₂S
Canonical SMILES
CCN(S(=O)(=O)c1ccc(F)c(c1)C#N)
Molecular Weight
228.25 g/mol
1.3 The Exemplar Receptor: Human Carbonic Anhydrase II
To provide a tangible and scientifically relevant example, this protocol will use Human Carbonic Anhydrase II (CA-II) as the receptor target. Sulfonamides are classic inhibitors of this enzyme class. CA-II is a well-studied protein with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an ideal candidate for validating a docking workflow. For this protocol, we will utilize the PDB entry 1HSG .
Essential Prerequisites: Software & Data
A successful docking experiment relies on a suite of specialized software. The tools listed below are widely used, well-documented, and freely available for academic use.
Software
Purpose
Recommended Version
Source
PyMOL
Molecular visualization, receptor cleaning, and analysis of results.
The entire process, from data acquisition to final analysis, can be visualized as a multi-stage pipeline. Each stage is critical for the integrity of the final result.
Caption: High-level workflow for a typical molecular docking experiment.
Detailed Experimental Protocols
Protocol 1: Receptor Preparation
Objective: To clean the raw PDB structure and convert it into the PDBQT format suitable for Vina.
Causality: Raw PDB files often contain non-essential molecules (water, ions, co-factors) and lack hydrogen atoms, which are crucial for accurate interaction calculations.[10][11][12] The PDBQT format adds atomic charges and type definitions.
Download the Receptor Structure: Obtain the PDB file for Carbonic Anhydrase II (e.g., 1HSG) from the .
Clean the Structure (using PyMOL):
Open the 1HSG.pdb file in PyMOL.
Remove water molecules: remove resn HOH
Remove any co-crystallized ligands or ions (in 1HSG, this is a ligand abbreviated 'INP'). remove resn INP
If the protein has multiple chains, select only the one containing the active site (Chain A for 1HSG): select receptor, chain A
Save the cleaned protein structure: save receptor_clean.pdb, receptor
Convert to PDBQT (using AutoDock Tools):
Launch AutoDockTools (ADT).
Navigate to File > Read Molecule and open receptor_clean.pdb.
Go to Edit > Hydrogens > Add. Select 'Polar only' and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which are critical for hydrogen bonding.
Go to Edit > Charges > Compute Gasteiger. This calculates partial charges for each atom.
Navigate to Grid > Macromolecule > Choose. Select the receptor and click 'Select Molecule'.
Save the final receptor file in PDBQT format: File > Save > Write PDBQT. Name it receptor.pdbqt.
Protocol 2: Ligand Preparation
Objective: To generate a 3D, energy-minimized structure of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide and convert it to PDBQT format.
Causality: A ligand's 3D conformation and charge distribution are fundamental to how it fits and interacts within a binding pocket. Energy minimization finds a low-energy, stable conformation of the molecule.[13][14]
Generate 3D Structure (using Open Babel):
Create a text file named ligand.smi and paste the SMILES string into it: CCN(S(=O)(=O)c1ccc(F)c(c1)C#N)
Use the Open Babel command line to convert the 2D SMILES to a 3D structure (.mol2 format) and perform a rough energy minimization.
Convert to PDBQT (using AutoDock Tools):
In ADT, go to Ligand > Input > Open and select ligand.mol2.
ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.
Define the rotatable bonds which Vina will explore during docking: Ligand > Torsion Tree > Detect Root.
Save the final ligand file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.
Protocol 3: Docking Simulation with AutoDock Vina
Objective: To define the search space and execute the docking calculation.
Causality: The docking algorithm needs to know where to search for a binding site. Defining a "grid box" around the known active site focuses the computational effort, saving time and increasing the chances of finding a relevant pose.[13]
Define the Grid Box (Search Space):
The active site of CA-II is centered on a Zinc ion. In the original 1HSG structure, the co-crystallized ligand 'INP' can be used to define the center.
In PyMOL (with 1HSG.pdb loaded), find the geometric center of the original ligand: pseudoatom com, resn INP. The coordinates will be displayed in the console. For 1HSG, these are approximately:
center_x = 15.190
center_y = 53.903
center_z = 16.917
The size of the box should be large enough to accommodate the ligand with some room for rotation and translation. A size of 20 Å in each dimension is a good starting point.
size_x = 20
size_y = 20
size_z = 20
Create the Vina Configuration File:
Create a new text file named config.txt.
Paste the following configuration, ensuring the file paths and coordinates are correct.
Run the Simulation:
Open a terminal or command prompt in the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
Objective: To evaluate the docking output to determine binding affinity and visualize the most favorable binding pose.
Causality: The raw output is a set of coordinates and scores. Meaningful interpretation requires analyzing the scores to rank the poses and visualizing the ligand-receptor complex to understand the specific atomic interactions driving the binding.
[15][16]
5.1 Interpreting the Log File
The docking_log.txt file contains a table of the top binding poses found by Vina.
Mode
Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-8.5
0.000
0.000
2
-8.2
1.852
2.431
3
-8.1
2.115
3.017
...
...
...
...
Affinity: The estimated binding energy. More negative values are better. The top-ranked pose (Mode 1) is the most favorable according to the scoring function.
[6]* RMSD: Root Mean Square Deviation between the coordinates of the current pose and the top-ranked pose. A large RMSD between poses indicates they are structurally different.
5.2 Visualizing Docked Poses
The most critical step is visual inspection of the predicted binding mode.
Load Structures into PyMOL:
Open receptor.pdbqt.
Open all_poses.pdbqt. This file contains all 9 poses calculated by Vina. You can switch between them using the scene controls at the bottom right of the viewer.
Analyze Interactions:
Focus on the top-ranked pose (Mode 1).
Use the 'Wizard' -> 'Measurement' tool in PyMOL to identify potential hydrogen bonds (typically < 3.5 Å).
Observe which amino acid residues are in close contact with the ligand. Pay attention to hydrophobic and aromatic interactions.
For CA-II, a key interaction for sulfonamides is the coordination of the sulfonamide group with the active site Zinc ion and hydrogen bonding with Thr199. Check if your docked pose reproduces these known interactions.
Caption: Decision-making flowchart for analyzing docking results.
Protocol Validation: The Redocking Test
To build confidence in your docking protocol, a "redocking" experiment is essential. [17]This involves taking a protein structure with a known, co-crystallized ligand, removing the ligand, and then docking it back into the same protein.
Procedure:
Use the original 1HSG.pdb file.
Extract the native ligand ('INP') into a separate file and prepare it using the same ligand preparation protocol.
Prepare the receptor as before, but without removing the native ligand first (it will be removed in the cleaning step).
Run the docking simulation using the same grid box parameters.
Validation Criteria: Calculate the RMSD between the docked pose of the native ligand and its original crystallographic pose. A successful validation is generally considered an RMSD < 2.0 Å . This demonstrates that your chosen parameters can accurately reproduce experimental results.
Conclusion
This application note has detailed a complete and validated workflow for performing molecular docking with 3-cyano-N-ethyl-4-fluorobenzenesulfonamide against Human Carbonic Anhydrase II. By following these protocols, researchers can generate reliable predictions of ligand binding modes, providing a powerful computational tool to guide hypothesis-driven drug discovery efforts. It is crucial to remember that molecular docking is a predictive tool, and its results should always be validated through subsequent experimental assays.
[15]
References
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]
BOCSCI. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved February 17, 2026, from [Link]
University of Catania. (n.d.). Molecular Docking Tutorial.
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Vitae, 31(1). [Link]
Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
Bioinformatics Tutorials. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved February 17, 2026, from [Link]
ScotChem. (n.d.). Session 4: Introduction to in silico docking.
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
Adejayan, O. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3376. [Link]
ResearchGate. (n.d.). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure [Image].
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
Al-Ostath, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5506. [Link]
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose.
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved February 17, 2026, from [Link]
PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
Gite, S., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Frontiers in Pharmacology, 14, 1195163. [Link]
Cresset Group. (n.d.). Protein-ligand docking. Retrieved February 17, 2026, from [Link]
Biotecnika. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
Dr. A. S. S. I. Y. A. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Video]. YouTube. [Link]
ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved February 17, 2026, from [Link]
Bioinformatics Online. (2021, January 8). How to Perform Molecular Docking in 2 mins [Video]. YouTube. [Link]
Application Notes & Protocols: A Framework for Validating and Utilizing Novel Chemical Probes Using Hypothetical Probe 1 (HP-1) as a Model
An in-depth analysis of publicly available scientific literature and chemical databases reveals that 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is cataloged as a chemical entity but lacks characterization as a selective...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth analysis of publicly available scientific literature and chemical databases reveals that 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is cataloged as a chemical entity but lacks characterization as a selective chemical probe for a specific biological target. To fulfill the user's request for a detailed and scientifically rigorous guide, this document will use 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, hereafter referred to as "Hypothetical Probe 1" (HP-1), as a template to illustrate the critical workflow and best practices for the validation and application of a novel chemical probe.
This guide will be centered on a hypothetical scenario where HP-1 has been identified as a potent inhibitor of "Target Kinase X" (TKX), a fictitious enzyme implicated in a specific disease pathway. By following this example, researchers can understand the necessary steps to characterize their own novel compounds and develop them into reliable tools for biological discovery.
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, best-practice framework for the characterization and application of a novel chemical probe, using HP-1 as an illustrative example for the hypothetical Target Kinase X (TKX).
Introduction to Chemical Probes and the HP-1 Model
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to modulate the protein's function and elucidate its role in biological processes. The utility of a chemical probe is defined by its potency, selectivity, and demonstrated mechanism of action in a cellular context.
For the purpose of this guide, we will treat HP-1 (3-cyano-N-ethyl-4-fluorobenzenesulfonamide) as a lead compound identified from a high-throughput screen against Target Kinase X (TKX). The following sections will detail the essential experiments required to validate HP-1 as a chemical probe for TKX.
The Chemical Probe Validation Workflow
The journey from a screening hit to a validated chemical probe is a multi-step process that requires rigorous biochemical and cellular characterization. This workflow ensures that the observed biological effects are directly attributable to the modulation of the intended target.
Caption: The validation workflow for a novel chemical probe.
Physicochemical Properties and Handling of HP-1
Before any biological assay, it is critical to determine the fundamental properties of the probe to ensure reliable and reproducible results.
Protocol 1: Solubility and Stability Assessment
Solubility Determination:
Prepare a 10 mM stock solution of HP-1 in 100% dimethyl sulfoxide (DMSO).
Serially dilute the stock solution into aqueous assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 100 µM.
Incubate for 1 hour at room temperature.
Visually inspect for precipitation. Additionally, measure turbidity using a nephelometer or absorbance at 600 nm. The highest concentration that remains clear is the approximate aqueous solubility.
Causality: Poor solubility can lead to compound precipitation in assays, causing artifacts and inaccurate potency measurements. Using a probe above its solubility limit is a common source of experimental failure.
Stability Assessment:
Incubate HP-1 at a final concentration of 10 µM in both assay buffer and cell culture medium at 37°C.
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and quench with an equal volume of acetonitrile.
Analyze the remaining concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).
Causality: Chemical instability can lead to a decrease in the effective concentration of the probe over the course of an experiment, leading to an underestimation of its biological effect.
Table 1: Hypothetical Physicochemical Properties of HP-1
Property
Value
Comment
Molecular Weight
244.25 g/mol
DMSO Stock Solubility
>50 mM
Sufficient for creating high-concentration stock solutions.
Aqueous Solubility (PBS)
25 µM
Use below this concentration in buffer-based assays to avoid precipitation.
Stability in Media (24h, 37°C)
>95% remaining
Stable for the duration of typical cell-based experiments.
In Vitro Characterization: Potency and Selectivity
The cornerstone of a chemical probe is its ability to potently and selectively inhibit its intended target.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the ability of HP-1 to inhibit the enzymatic activity of TKX by quantifying the amount of ADP produced.
Prepare a 10-point, 3-fold serial dilution of HP-1 in assay buffer containing 1% DMSO, with concentrations ranging from 100 µM to 5 nM.
In a 384-well plate, add 2.5 µL of the HP-1 dilutions.
Add 2.5 µL of a 2x enzyme/substrate solution (containing TKX and its peptide substrate).
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration should be at the Kₘ for ATP).
Incubate for 1 hour at 30°C.
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data with positive (no inhibitor) and negative (no enzyme) controls.
Plot the percentage of inhibition against the log concentration of HP-1 and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Causality: This assay directly measures the enzymatic inhibition of the target, providing a quantitative measure of the probe's potency. Running the assay at the Kₘ of ATP provides a standardized condition for comparing potencies.
Selectivity Profiling:
A truly useful probe must be selective. It is essential to test HP-1 against a broad panel of other kinases to ensure that its effects are not due to off-target activities. This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology).
Table 2: Hypothetical In Vitro Profile of HP-1
Target
IC₅₀ (nM)
Comment
TKX
25
Potent inhibition of the primary target.
Kinase A
3,500
>100-fold selectivity over a closely related kinase.
Kinase B
>10,000
No significant activity against other kinase families.
Kinase C
>10,000
No significant activity against other kinase families.
Cellular Characterization: Target Engagement and Pathway Modulation
Demonstrating that the probe can enter cells, bind to its intended target, and modulate its downstream signaling is a critical validation step.
Caption: Hypothetical signaling pathway for Target Kinase X (TKX).
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Cell Treatment: Treat intact cells (e.g., HEK293 cells) with either vehicle (0.1% DMSO) or 1 µM HP-1 for 1 hour at 37°C.
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
Analysis: Analyze the amount of soluble TKX remaining at each temperature in both vehicle- and HP-1-treated samples by Western blot or ELISA.
Interpretation: Binding of HP-1 should stabilize TKX, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. This provides direct evidence of target engagement in a cellular environment.
Protocol 4: Western Blot for Pathway Modulation
This protocol measures the phosphorylation of a known downstream substrate of TKX (Substrate-Y) to confirm that HP-1 inhibits the kinase's cellular activity.
Cell Treatment: Plate cells and serum-starve overnight. Treat with a dose-response of HP-1 (e.g., 0.01 to 10 µM) for 2 hours.
Stimulation: Stimulate the cells with an appropriate agonist to activate the TKX pathway for 15 minutes.
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification and Blotting: Determine protein concentration using a BCA assay. Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Substrate-Y (p-Substrate-Y) and total Substrate-Y or a loading control (e.g., GAPDH).
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate-Y signal (normalized to total Substrate-Y) with HP-1 treatment confirms on-target pathway modulation.
The Importance of Controls
To make a definitive link between the action of the probe on its target and the resulting cellular phenotype, rigorous controls are non-negotiable.
Negative Control Compound: A close structural analog of HP-1 that is inactive against TKX in the biochemical assay should be synthesized. This compound should be tested in parallel in all cellular assays. An ideal negative control should have similar physicochemical properties but lack the key interactions required for binding. If it fails to produce the same cellular effects as HP-1, it strengthens the case that the observed phenotype is due to TKX inhibition.
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of TKX should phenocopy the effects of treating the cells with HP-1. If the cellular phenotype observed with HP-1 is absent in TKX-knockout cells, it provides strong genetic validation of the probe's on-target activity.
References
Chemical Probes Portal. A resource for evaluating the quality and use of chemical probes. [Link]
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Method
A High-Throughput Screening Protocol for the Discovery of Novel Carbonic Anhydrase Inhibitors Among 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide Derivatives
An Application Note from the Desk of a Senior Application Scientist This guide provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide derivat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Desk of a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide derivative libraries to identify potent inhibitors of human Carbonic Anhydrase II (hCA II). The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its high affinity for the zinc metalloenzyme active site of carbonic anhydrases.[1][2] The strategic incorporation of cyano and fluoro groups offers opportunities to modulate potency, selectivity, and pharmacokinetic properties.
This document is structured to guide researchers through the entire HTS cascade, from primary assay development and execution to robust data analysis and hit validation using an orthogonal secondary screen. Our approach prioritizes scientific integrity, ensuring that the workflow is self-validating through rigorous quality control, thereby minimizing the progression of false-positive hits.[3][4]
The Strategic Imperative for HTS: Target and Assay Selection
The discovery of novel enzyme inhibitors from large compound libraries necessitates a screening approach that is rapid, scalable, and cost-effective.[5][6][7] High-throughput screening using automated liquid handlers and readers in microplate formats is the industry-standard solution.[5][8]
Target Rationale: Human Carbonic Anhydrase II (hCA II)
We have selected hCA II as the target for this protocol due to several key factors:
Disease Relevance: Carbonic anhydrases are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them high-value therapeutic targets.[9][10]
Well-Characterized Enzyme: hCA II is a robust, commercially available enzyme with well-understood kinetics, facilitating reliable assay development.[1][11]
Structural Precedent: The sulfonamide moiety of the test compounds is the canonical zinc-binding group for CA inhibitors, providing a strong mechanistic hypothesis for potential activity.[2][10]
Primary Assay Principle: A Fluorescence-Based Esterase Activity Assay
For the primary screen, we will employ a fluorescence-based assay. This modality is chosen for its superior sensitivity, wide dynamic range, and amenability to miniaturization, which are critical for HTS.[12][13][14] The assay measures the esterase activity of hCA II, which catalyzes the hydrolysis of a fluorogenic substrate to produce a highly fluorescent product. Inhibitors from the compound library will bind to the enzyme's active site, preventing substrate turnover and resulting in a measurable decrease in the fluorescence signal.
Primary Screening Workflow: A Visual Guide
The overall workflow for the primary HTS campaign is designed for efficiency and automation, moving from plate preparation to data acquisition in a streamlined process.
Caption: Automated workflow for the primary HTS of hCA II inhibitors.
This protocol is optimized for a 384-well microplate format. All liquid handling steps should be performed using calibrated automated dispensers to ensure precision and reproducibility.
Materials and Reagents
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)
Substrate: Fluorescein Diacetate (FDA) or a suitable commercial fluorogenic CA substrate.
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 100 mM NaCl.
Control Inhibitor: Acetazolamide (10 mM stock in DMSO).
Compound Library: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide derivatives at 10 mM in DMSO.
Instrumentation: Automated liquid handler and a fluorescence microplate reader.
Step-by-Step Experimental Procedure
Compound Plating:
Prepare a compound source plate by dispensing 100 nL of each library compound (10 mM stock) into individual wells.
In designated control wells, dispense 100 nL of DMSO (for 0% inhibition, high signal control).
In designated positive control wells, dispense 100 nL of Acetazolamide (10 mM stock) to achieve a final concentration of 50 µM (for 100% inhibition, low signal control).
Enzyme Dispensing and Pre-incubation:
Prepare a working solution of hCA II in Assay Buffer at 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration).
Using an automated dispenser, add 10 µL of the 2X hCA II solution to all wells of the assay plate containing the pre-dispensed compounds and controls.
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
Reaction Initiation and Signal Detection:
Prepare a working solution of the fluorogenic substrate in Assay Buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be at or below the substrate's Km[11]).
Initiate the enzymatic reaction by dispensing 10 µL of the 2X substrate solution into all wells. The final assay volume is now 20 µL.
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/520 nm for fluorescein).
Read the plate kinetically for 15-20 minutes or as a single endpoint measurement after a fixed incubation time.
Summary of Assay Parameters
Parameter
Value
Notes
Plate Format
384-well, black, solid-bottom
Minimizes well-to-well crosstalk and background.
Final Assay Volume
20 µL
Amenable to miniaturization and conserves reagents.[15]
Final Compound Conc.
50 µM
A standard concentration for primary single-point screens.
Final Enzyme Conc.
10 nM
To be optimized to ensure linear reaction kinetics.[11]
Final Substrate Conc.
10 µM
Should be at or below Km for competitive inhibitor discovery.
A robust data analysis pipeline is essential for distinguishing true hits from experimental noise.[6][17] Our workflow incorporates industry-standard quality control metrics to validate each plate before hit selection.
Caption: Workflow for HTS data processing, quality control, and hit selection.
Plate-Level Quality Control: The Z'-Factor
Before analyzing compound data, each assay plate must be validated. The Z'-factor is the gold standard for this, as it provides a statistical measure of the separation between the positive and negative controls, accounting for both signal dynamic range and data variability.[18][19][20][21]
Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the high (negative) and low (positive) signal controls.[22]
Interpretation:
Z' ≥ 0.5: An excellent assay, suitable for HTS.[5][8][18]
0 < Z' < 0.5: A marginal assay; requires optimization.[21][22]
Z' < 0: The assay is not viable for screening.[20][22]
Any plate with a Z'-factor below 0.5 should be flagged for review or excluded from the analysis.
Hit Selection
For plates that pass quality control, the percent inhibition for each library compound is calculated relative to the on-plate controls:
A hit is typically defined as any compound that exhibits an inhibition value exceeding a predefined threshold, such as greater than 50% or three standard deviations above the mean of the library compound population.
Hit Confirmation and Validation: The Orthogonal Assay
Primary hits must be subjected to a confirmation process to eliminate false positives.[3] A common source of artifacts in fluorescence-based assays is interference from autofluorescent compounds.[5] To address this, we employ an orthogonal assay —one that measures the same biological endpoint (hCA II inhibition) but uses a different detection technology.[23][24]
Orthogonal Assay Principle: A Luminescence-Based ATP Depletion Assay
This secondary assay leverages a coupled-enzyme system where hCA II activity is linked to ATP depletion, which is measured using a luciferase/luciferin reaction.[25][26]
Reaction 2 (Coupled): The production of protons (H⁺) drives a pH-sensitive enzyme that consumes ATP.
Detection: The remaining ATP is quantified using a luciferase reagent (e.g., Promega's Kinase-Glo®). High hCA II activity leads to low ATP and a dim luminescence signal. Inhibition of hCA II preserves ATP, resulting in a bright signal.
This method is robust against fluorescent interference and provides an independent confirmation of a compound's inhibitory activity.[25][27]
Hit Validation Workflow
Confirmed hits from the orthogonal screen are then subjected to dose-response analysis to determine their potency (IC₅₀).
Caption: Workflow for hit confirmation, from primary hits to validated leads.
IC₅₀ Determination
For each confirmed hit, a 10-point, 3-fold serial dilution is prepared and tested in the primary assay. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic equation to derive the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
Validated hits with confirmed structures, acceptable purity, and potent IC₅₀ values can then be progressed to lead optimization, where medicinal chemists will explore the structure-activity relationship (SAR) to improve their properties.[28]
References
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry.[Link]
High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen.[Link]
Bioluminescent Assays for High-Throughput Screening. ResearchGate.[Link]
Bioluminescent assays for high-throughput screening. PubMed.[Link]
Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed.[Link]
Simple absorbance-based assays for ultra-high throughput screening. PubMed.[Link]
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.[Link]
How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.[Link]
What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs.[Link]
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.[Link]
Z-factors. BIT 479/579 High-throughput Discovery.[Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.[Link]
Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry. ACS Publications.[Link]
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.[Link]
Assay Development for Protein Kinase Enzymes. NCBI - NIH.[Link]
Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs.[Link]
High-Throughput Screening Data Analysis. Basicmedical Key.[Link]
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.[Link]
11 High throughput screening – considerations for enzyme assays. Oxford Academic.[Link]
High Throughput Screening Market is Projected to Reach ~8.5% by 2029. LinkedIn.[Link]
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PMC.[Link]
Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience.[Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn.[Link]
High Throughput Screening Assays for Drug Discovery. BellBrook Labs.[Link]
3-cyano-N-ethyl-4-fluorobenzenesulfonamide as a building block in organic synthesis
Executive Summary 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7) acts as a high-value electrophilic scaffold in medicinal chemistry. Its utility is driven by the "Activated Fluorine" motif: the fluorine a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7) acts as a high-value electrophilic scaffold in medicinal chemistry. Its utility is driven by the "Activated Fluorine" motif: the fluorine atom at the 4-position is rendered highly susceptible to Nucleophilic Aromatic Substitution (
) due to the synergistic electron-withdrawing effects of the ortho-cyano and para-sulfonamide groups.
This building block is frequently employed to construct Nav1.7 sodium channel modulators , CYP46A1 inhibitors , and ROR
t inverse agonists . The -ethyl group provides metabolic stability and hydrophobic bulk often required for occupancy of specific kinase or receptor binding pockets, distinguishing it from primary sulfonamides.
Technical Specifications & Chemical Profile
Property
Specification
IUPAC Name
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
CAS Number
1496280-71-7
Molecular Formula
Molecular Weight
228.24 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Key Reactive Handle
C-4 Fluorine (Electrophile for )
Secondary Handle
C-3 Nitrile (Precursor for amides, acids, tetrazoles)
Reactivity Logic & Mechanistic Insight
The synthetic value of this molecule lies in its electronic architecture. The benzene ring is electron-deficient, facilitating reactions that would otherwise require transition metal catalysis (e.g., Buchwald-Hartwig).
Activation: The sulfonyl group (
) and cyano group () are strong - and -acceptors. Their combined effect at the para and ortho positions, respectively, significantly lowers the LUMO energy at the C-4 carbon.
Regioselectivity: Nucleophiles attack exclusively at C-4 to displace fluoride. The fluoride ion is a poor leaving group in
/ but an excellent leaving group in due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
Stability: The
-ethyl sulfonamide moiety is generally stable to basic conditions, preventing side reactions at the sulfur center.
Visualizing the Reaction Pathway
Caption: Mechanistic flow showing the primary
displacement of fluorine and secondary nitrile derivatization.
Detailed Experimental Protocols
Protocol A: General
Coupling with Amines
This is the standard workflow for generating library compounds (e.g., Nav1.7 inhibitors).
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv)
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Methodology:
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (1.0 mmol, 228 mg) in anhydrous DMSO (3.0 mL).
Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).
Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv to ensure free base generation.
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
Monitoring: Monitor by LC-MS. The starting material (
229, ES+) should disappear, replaced by the product mass ().
Combine the sulfonamide (1.0 mmol), phenol (1.1 mmol), and
(325 mg, 1.0 mmol) in NMP (4 mL).
Heat to 120 °C for 6–16 hours.
Critical: Phenols are less nucleophilic than amines; higher temperatures and stronger bases (
) are required to overcome the energy barrier.
Quench: Dilute with water and extract with EtOAc.
Purification: Recrystallization from EtOH/Water is often sufficient for biaryl ethers.
Case Studies & Applications
Case Study 1: Nav1.7 Sodium Channel Modulators
Researchers targeting pain pathways often utilize this scaffold.[1] The 3-cyano-4-amino motif is critical for binding affinity in the voltage-gated sodium channel.
Workflow: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is reacted with a heteroaryl amine (e.g., 2-amino-thiazole derivative).
Outcome: The resulting biaryl amine exhibits potent inhibition of Nav1.7, with the
-ethyl sulfonamide tail occupying a hydrophobic pocket, improving oral bioavailability compared to the primary sulfonamide.
Case Study 2: CYP46A1 Inhibitor Synthesis
In the synthesis of Soticlestat derivatives, the sulfonamide moiety acts as a "tail" interacting with the heme access channel.
Protocol: The fluorine is displaced by a piperidine linker. The nitrile group is subsequently hydrolyzed to a primary amide (
) using basic peroxide () to increase polar interactions within the enzyme active site.
Switch solvent to NMP and increase temp to 130 °C . Use KF/Alumina as a solid-supported promoter.
Hydrolysis of Nitrile
Reaction medium too basic/wet at high temp.
Ensure anhydrous solvents. Use DIPEA instead of carbonate bases.
Sulfonamide Deprotonation
-ethyl proton is acidic ().
This is expected. Use excess base (2+ equiv) to account for deprotonation of the sulfonamide nitrogen during reaction.
References
Nav1.7 Modulators: Sulfonamide derivatives as sodium channel modulators.[1] World Intellectual Property Organization. WO2010079443A1 . (2010).
Soticlestat Derivatives: Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 Inhibitors. Journal of Medicinal Chemistry (via PMC). (2023).[3][4]
3-cyano-N-ethyl-4-fluorobenzenesulfonamide solubility problems and solutions
A Guide to Understanding and Overcoming Solubility Challenges Welcome to the technical support guide for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation sc...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Understanding and Overcoming Solubility Challenges
Welcome to the technical support guide for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a molecule with significant potential in drug discovery pipelines, understanding its physicochemical properties is paramount to successful experimental design and development. This guide provides in-depth, field-proven insights and actionable protocols to address and solve common solubility hurdles.
Part 1: Understanding the Challenge: Physicochemical Profile and Root Causes
A thorough understanding of the molecule's inherent properties is the first step in diagnosing and solving solubility problems. The structure of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide—featuring a rigid aromatic ring, a highly polar sulfonamide group, and lipophilic cyano and fluoro substituents—creates a complex solubility profile.
FAQ 1: What are the key physicochemical properties of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide that contribute to its low solubility?
The poor aqueous solubility of this compound is multifactorial, stemming from a combination of high lipophilicity and strong crystal lattice energy. While specific experimental data for the N-ethyl variant is not widely published, we can infer its properties from the parent compound, 3-cyano-4-fluorobenzenesulfonamide, and related structures.
The molecule's structure suggests a delicate balance of hydrophilic and hydrophobic regions. The sulfonamide group can participate in hydrogen bonding, while the fluorinated benzene ring and cyano group contribute to its lipophilic character and potential for strong intermolecular interactions (π-π stacking). This combination often leads to the formation of a highly stable, and thus poorly soluble, crystal lattice. More than 40% of new chemical entities are practically insoluble in water, a challenge that requires strategic formulation to overcome.[1]
Table 1: Estimated Physicochemical Properties of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Property
Estimated Value/Characteristic
Implication for Solubility
Molecular Weight
~228.24 g/mol
Higher molecular weight can negatively impact solubility.
LogP (Lipophilicity)
Moderately High
The fluorinated aromatic ring suggests a preference for non-polar environments over water.
Hydrogen Bond Donors
1 (from the sulfonamide N-H)
Can interact with polar solvents.
Hydrogen Bond Acceptors
4 (O=S=O, N≡C, F)
Can interact with polar solvents.
pKa (Sulfonamide)
~9-10 (Weakly Acidic)
The compound is ionizable at high pH, which can be exploited for solubility enhancement.
Crystal Form
Likely a stable, crystalline solid
High crystal lattice energy must be overcome for dissolution, a primary cause of poor solubility.
FAQ 2: Why does my compound repeatedly precipitate or "crash out" of my aqueous buffer?
This common issue is often due to the compound's low thermodynamic solubility in aqueous media. When a concentrated stock solution (typically in an organic solvent like DMSO) is added to a buffer, it creates a temporary, supersaturated state. The concentration of the compound is momentarily above its equilibrium solubility limit. Because the crystalline solid form is the most thermodynamically stable state, the compound rapidly precipitates to re-establish equilibrium.
This process is governed by the high energy barrier required to break the strong intermolecular forces within the crystal lattice. Amorphous forms of a drug can have significantly higher apparent solubility because they lack this organized crystal structure.[2] Therefore, strategies that either increase the equilibrium solubility (e.g., pH adjustment, co-solvents) or stabilize a higher-energy form (e.g., amorphous solid dispersions) are necessary.
Part 2: Troubleshooting and Initial Screening Protocols
A systematic approach to solvent screening is the most efficient way to identify a suitable starting point for your experiments.
FAQ 3: I need to prepare a stock solution for my in vitro assays. Which solvents should I test first?
For initial screening, it is recommended to test a range of solvents from polar aprotic to polar protic. Dimethyl sulfoxide (DMSO) is often the first choice for creating high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power.
While no specific solubility data exists for the N-ethyl variant, data for the closely related 3-Cyano-4-methylbenzenesulfonamide provides an excellent starting point and demonstrates the typical solubility hierarchy for such molecules.[3]
Table 2: Solubility of Structurally Similar 3-Cyano-4-methylbenzenesulfonamide in Common Solvents at 298.15 K (25 °C)
Solvent
Solvent Type
Mole Fraction Solubility (x10⁴)
Qualitative Solubility
N,N-Dimethylformamide (DMF)
Polar Aprotic
3900
Very High
Acetone
Polar Aprotic
2880
High
Ethyl Acetate
Polar Aprotic
1790
Moderate
Acetonitrile
Polar Aprotic
1540
Moderate
Methanol
Polar Protic
870
Low-Moderate
Ethanol
Polar Protic
620
Low
Isopropanol
Polar Protic
420
Low
Toluene
Non-Polar
320
Very Low
n-Hexane
Non-Polar
3
Practically Insoluble
Source: Data adapted from publicly available literature for a structurally analogous compound.[3]
This protocol provides a systematic way to quickly assess the solubility of your compound in various solvents.
Preparation: Weigh 1-2 mg of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide into several individual glass vials.
Solvent Addition: Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial.
Mixing: Vortex the vial vigorously for 1-2 minutes. Use sonication if available to aid dissolution.
Observation: Visually inspect the vial for undissolved solid material against a dark background.
Incremental Addition: If the solid dissolves completely, the compound is soluble at ≥10-20 mg/mL. If not, add another 100 µL of the solvent and repeat the mixing and observation steps.
Quantification: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL).
Repeat: Repeat this process for all selected solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Propylene Glycol).
Caption: Workflow for initial solvent screening.
Part 3: Advanced Solubility Enhancement Strategies
If standard solvents are insufficient, especially for achieving desired concentrations in aqueous buffers, more advanced formulation strategies are required.
FAQ 4: How can I determine if pH modification will improve the solubility of my compound?
The sulfonamide group in 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is weakly acidic. By raising the pH of the solution above the compound's pKa, the sulfonamide proton can be removed, forming a negatively charged and significantly more water-soluble salt (anion). This is a common and highly effective strategy for acidic compounds.[2][4]
Prepare Buffers: Create a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, borate buffers for pH 9-11).
Add Compound: Add an excess amount of the solid compound to each buffer solution in separate vials. Ensure enough solid is present that some remains undissolved at the end.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid: Centrifuge or filter the samples to remove the undissolved solid.
Quantify: Measure the concentration of the dissolved compound in the clear supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A sharp increase in solubility at higher pH values confirms that pH modification is a viable strategy.
FAQ 5: What are co-solvents, and how can I develop a co-solvent system?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the water, making the solvent system more favorable for a lipophilic solute. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and glycerin.
A co-solvent system is highly beneficial for in vivo studies or for preparing dosing solutions where high concentrations are needed.
Caption: Co-solvents reduce solvent polarity.
Select Co-solvents: Choose a few biocompatible co-solvents to screen (e.g., PEG 400, Propylene Glycol, Ethanol).
Prepare Mixtures: Create a series of co-solvent/buffer mixtures in different ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent in your chosen aqueous buffer).
Determine Solubility: Using the equilibration method described in the pH-solubility protocol, determine the maximum solubility of your compound in each co-solvent mixture.
Analyze Results: Plot solubility as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.
FAQ 6: Can complexation with cyclodextrins improve solubility?
Yes, cyclodextrins are a powerful tool for enhancing the solubility of poorly soluble drugs.[5][6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 3-cyano-N-ethyl-4-fluorobenzenesulfonamide molecule can fit into this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.
Commonly used cyclodextrins in pharmaceuticals include:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and safe, often used in parenteral formulations.
A phase-solubility study is the standard method to evaluate the effectiveness of cyclodextrins. This involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear increase in drug solubility with cyclodextrin concentration (an Aₗ-type profile) indicates the formation of a soluble 1:1 complex.
Part 4: Strategy Selection and Best Practices
Choosing the right method depends on your experimental context, from early-stage in vitro screening to late-stage in vivo studies.
FAQ 7: Which solubility enhancement technique is best for my application?
The optimal strategy depends on the required concentration, the biological system being used, and the development stage.
Table 3: Comparison of Solubility Enhancement Techniques
Technique
Pros
Cons
Best For
pH Adjustment
Simple, effective for ionizable drugs, easy to implement.
Only works for ionizable compounds; potential for pH to affect biological assay.
In vitro assays where the buffer pH can be controlled; salt formation for solid dosage forms.
Co-solvents
Can achieve very high concentrations; well-established method.
Organic solvents may have biological or toxicological effects; can impact protein binding.
In vitro screening (with vehicle controls); formulation for in vivo PK studies.
Cyclodextrins
High solubilization potential; low toxicity (especially modified CDs); can improve stability.
Can be expensive; adds complexity and viscosity to the formulation.[7]
Both in vitro and in vivo applications; ideal for parenteral formulations.
Amorphous Solid Dispersions (ASD)
Significant increase in apparent solubility and dissolution rate.[8]
Requires specialized manufacturing; potential for physical instability (recrystallization).
Oral solid dosage form development for bioavailability enhancement.
Particle Size Reduction
Increases dissolution rate; a well-understood physical approach.[1][5]
Does not increase equilibrium solubility; may not be sufficient for very insoluble compounds.
Improving dissolution of BCS Class IIa compounds.[2]
This flowchart can guide you toward the most logical starting point for your specific needs.
Caption: Decision guide for selecting a strategy.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, enabling robust and reliable data generation for successful drug discovery and development.
References
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma. [Link]
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Colorcon. [Link]
Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
Bellingan, M., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]
Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Singh, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview. The Pharma Innovation. [Link]
International Journal of Pharmaceutical Research & Allied Sciences. (2020, October 19). A Concise Review on Methods of Solubility Enhancement. [Link]
Navigating the N-Ethylation of 4-Fluorobenzenesulfonamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the N-ethylation of 4-fluorobenzenesulfonamide. As Senior Application Scientists with extensive field-proven exp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-ethylation of 4-fluorobenzenesulfonamide. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to assist you in optimizing your reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-ethylation of 4-fluorobenzenesulfonamide, providing detailed explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 4-fluorobenzenesulfonamide after the expected reaction time.
Potential Causes & Solutions:
Insufficient Deprotonation of the Sulfonamide: The nitrogen atom of a sulfonamide is weakly acidic and requires a sufficiently strong base for deprotonation to form the nucleophilic sulfonamide anion.
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to achieve complete deprotonation.
Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). NaH is a common and effective choice for this transformation.[1]
Base Quality: The base may be old or have been improperly stored, leading to deactivation.
Solution: Use a freshly opened container of the base or titrate to determine its activity.
Low Reactivity of the Ethylating Agent: The choice of ethylating agent can significantly impact the reaction rate.
Solution: Ethyl iodide is generally a good choice due to the excellent leaving group ability of iodide.[2] If you are using ethyl bromide, consider switching to ethyl iodide for a faster reaction. Diethyl sulfate is another potent ethylating agent but requires careful handling due to its toxicity.
Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
Solution: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended. These solvents effectively solvate the cation of the base and the sulfonamide anion, promoting the Sₙ2 reaction.[1]
Low Reaction Temperature: The reaction may be too slow at room temperature.
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Issue 2: Formation of a Significant Amount of N,N-Diethylated Byproduct
Symptoms: Your product mixture contains a substantial amount of N,N-diethyl-4-fluorobenzenesulfonamide, leading to purification challenges and reduced yield of the desired mono-ethylated product.
Potential Causes & Solutions:
Excess Ethylating Agent: Using a large excess of the ethylating agent will drive the reaction towards di-alkylation.
Solution: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of the ethylating agent. You can monitor the reaction progress by TLC or LC-MS and add small additional portions of the ethylating agent if necessary.
High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the slower second ethylation step.
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-ethylated product.
Deprotonation of the Mono-Ethylated Product: The mono-ethylated product can also be deprotonated by the base, making it nucleophilic and susceptible to a second ethylation.
Solution: Consider a "borrowing hydrogen" methodology using an iridium or manganese catalyst with ethanol as the ethylating agent. These methods are often highly selective for mono-alkylation as the catalyst system tends to shut down after the first alkylation.[3][4]
Issue 3: Presence of an Unknown Byproduct with a Similar Polarity to the Product
Symptoms: Purification by column chromatography is difficult due to an impurity that co-elutes with the desired N-ethyl-4-fluorobenzenesulfonamide.
Potential Causes & Solutions:
O-Alkylation: Although less common for sulfonamides, O-alkylation of the tautomeric form of the sulfonamide anion can occur, leading to the formation of an isomeric product. This is more likely with "harder" alkylating agents.
Explanation: The sulfonamide anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms. Alkylation can occur at either site.
Solution: Using a "soft" ethylating agent like ethyl iodide favors N-alkylation.[5] The choice of counter-ion from the base can also play a role; for instance, using a potassium base might favor O-alkylation more than a sodium base in some cases.
Elimination Reaction: The base can induce the elimination of HI from ethyl iodide to form ethylene gas. This consumes both the base and the ethylating agent.
Explanation: This is a competing E2 reaction pathway, especially with strong, sterically hindered bases at elevated temperatures.[6][7]
Solution: Use a non-hindered strong base like NaH. Avoid excessively high temperatures.
Hydrolysis of Ethyl Iodide: If there is moisture in the reaction, the base can hydrolyze the ethyl iodide to ethanol.[8][9]
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: Which method is best for the N-ethylation of 4-fluorobenzenesulfonamide: classical alkylation, Mitsunobu reaction, or reductive amination?
A1: The "best" method depends on your specific requirements, such as scale, available reagents, and functional group tolerance of other parts of your molecule.
Classical Alkylation (with Ethyl Iodide): This is often the most straightforward and cost-effective method for simple substrates. It is a reliable choice if you can carefully control the stoichiometry to avoid over-alkylation.
Mitsunobu Reaction: This method is advantageous for its mild reaction conditions and is generally highly selective for mono-alkylation.[9][10] It is a good option if your substrate is sensitive to strong bases. However, the reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) are more expensive, and the purification can sometimes be complicated by the triphenylphosphine oxide byproduct.
Reductive Amination: This involves the reaction of 4-fluorobenzenesulfonamide with acetaldehyde in the presence of a reducing agent.[6] This method is also typically selective for mono-alkylation and avoids the use of strong bases and alkyl halides. However, the initial formation of the N-sulfonylimine intermediate can sometimes be challenging.
Q2: What is the optimal stoichiometry of reagents for the classical N-ethylation with ethyl iodide?
A2: A good starting point is:
4-fluorobenzenesulfonamide: 1.0 equivalent
Sodium Hydride (60% dispersion in mineral oil): 1.1 - 1.2 equivalents
Ethyl Iodide: 1.05 - 1.2 equivalents
It is crucial to monitor the reaction progress and adjust as needed. Starting with a slight excess of the base ensures complete deprotonation, and a small excess of the ethylating agent drives the reaction to completion without excessive di-alkylation.
Q3: How can I effectively purify the N-ethyl-4-fluorobenzenesulfonamide?
A3: Flash column chromatography on silica gel is the most common and effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of your product and any byproducts. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[8][11]
Q4: Can I use other ethylating agents besides ethyl iodide?
A4: Yes, other ethylating agents can be used, but they have different reactivities and potential drawbacks.
Ethyl bromide: Less reactive than ethyl iodide, may require higher temperatures or longer reaction times.
Diethyl sulfate: A very powerful ethylating agent, but it is highly toxic and should be handled with extreme caution.
Ethyl tosylate: A good alkylating agent with a non-coordinating leaving group.
For most laboratory-scale syntheses, ethyl iodide offers a good balance of reactivity and ease of handling.
Experimental Protocols & Data
Protocol 1: Classical N-Ethylation using Ethyl Iodide
This protocol provides a robust starting point for the mono-N-ethylation of 4-fluorobenzenesulfonamide.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzenesulfonamide (1.0 eq).
Add anhydrous DMF to dissolve the sulfonamide.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
Add ethyl iodide (1.1 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base for efficient deprotonation.
Solvent
Anhydrous DMF
Polar aprotic solvent to facilitate the Sₙ2 reaction.
Temperature
0 °C to Room Temperature
Balances reaction rate with minimizing side reactions.
Ethylating Agent
Ethyl Iodide
Highly reactive due to the excellent leaving group ability of iodide.
Stoichiometry
Slight excess of base and ethylating agent
Ensures complete reaction while minimizing over-alkylation.
Protocol 2: Mitsunobu Reaction for N-Ethylation
This protocol offers a milder alternative to the classical alkylation method.
Materials:
4-fluorobenzenesulfonamide
Anhydrous ethanol
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous tetrahydrofuran (THF)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzenesulfonamide (1.0 eq), ethanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
Cool the solution to 0 °C.
Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product.
Visualizing the Reaction Pathways
To further clarify the reaction mechanisms and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: Comparative workflow of classical N-alkylation and Mitsunobu reaction.
Caption: Decision tree for troubleshooting common N-ethylation side reactions.
Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9&10), 1499-1503. [Link]
ResearchGate. Why n-alkylation is more favorable than o-alkyation? (2016). [Link]
Ijaz, S., et al. (2017). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 39(5). [Link]
Quora. What is the action of ethyl iodide on aqueous KOH? (2017). [Link]
DiVA portal. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. (2022). [Link]
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(18), 8035–8042. [Link]
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
Synlett. TiCl 4 -Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. [Link]
UCL Discovery. Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of organic chemistry, 84(6), 3715–3724. [Link]
Ritter, T., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3215–3219. [Link]
Taylor & Francis. Regioselectivity – Knowledge and References. [Link]
Neuman, R. C. (2003). 9: Formation of Alkenes and Alkynes. Elimination Reactions. [Link]
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
ResearchGate. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2025). [Link]
RSC Publishing. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. [Link]
Shi, F., et al. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Angewandte Chemie International Edition, 48(31), 5762-5765. [Link]
ResearchGate. Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent? (2024). [Link]
ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). [Link]
MDPI. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). [Link]
Bolshan, Y., & Batey, R. A. (2011). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Organic letters, 13(24), 6484–6487. [Link]
Chemistry LibreTexts. 8.8: Structural and Solvent Effects in Sₙ Reactions. (2021). [Link]
Stability issues of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in solution
Technical Support Center: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Topic: Stability, Solubility, and Handling Guidelines Executive Summary 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a highly functionalized aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Topic: Stability, Solubility, and Handling Guidelines
Executive Summary
3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a highly functionalized aromatic intermediate often used in the synthesis of androgen receptor antagonists and other bioactive scaffolds.[1][2] Its chemical stability is governed by the strong electron-withdrawing nature of the cyano (-CN) and sulfonamide (
) groups.
Critical Warning: The specific arrangement of these groups (cyano ortho to fluorine; sulfonamide para to fluorine) creates a highly "activated" ring system. This makes the fluorine atom extremely susceptible to Nucleophilic Aromatic Substitution (
) , a degradation pathway often overlooked by researchers accustomed to standard alkyl halides.
Module 1: Chemical Stability & Degradation Pathways
The Primary Threat: Nucleophilic Aromatic Substitution (
)
Issue: Users frequently report "disappearance" of the compound in alcoholic solvents or basic buffers, often accompanied by the appearance of new peaks in LC-MS.
Mechanism: The benzene ring is electron-deficient. The Cyano and Sulfonamide groups pull electron density away from the ring, making the Carbon-4 position (attached to Fluorine) highly electrophilic. Nucleophiles (like Methanol, Hydroxide, or Amines) can easily attack this position and displace the Fluorine.[2]
Diagnostic Indicators (LC-MS):
In Methanol: Mass shift of +12 Da (Replacement of -F [19] with -OMe [31]).[2]
In Water (Basic pH): Mass shift of -2 Da (Replacement of -F [19] with -OH [17]).[2]
In Primary Amines: Formation of aniline derivatives.[2]
Hydrolysis of the Cyano Group
Issue: Conversion of the nitrile to a primary amide or carboxylic acid.[3]
Conditions: Occurs primarily at pH extremes (pH < 3 or pH > 9) or under thermal stress.[2]
Diagnostic Indicator: Mass shift of +18 Da (Hydration:
).
Visualizing the Degradation Pathways
The following diagram details the competitive degradation pathways you must control for.
Caption: Figure 1. Competitive degradation pathways driven by the electron-deficient aromatic ring.
Module 2: Troubleshooting & FAQs
Q1: My stock solution in DMSO turned yellow after a week. Is it still good?
Answer: Likely No .
While DMSO is the recommended solvent, yellowing often indicates the formation of degradation products (specifically the phenol derivative or oxidative coupling of the sulfonamide nitrogen).
Root Cause: DMSO can contain trace water or impurities that act as nucleophiles over time.[2]
Action: Check purity via LC-MS. If the main peak is <95%, discard.[2]
Prevention: Store DMSO stocks at -20°C or -80°C, protected from light and moisture.[2] Use anhydrous DMSO.[2]
Q2: I see a +12 Da mass shift when analyzing in Methanol. What happened?
Answer: You have synthesized the methyl-ether derivative in situ.
Explanation: The fluorine atom is a "good leaving group" in this activated system. Methanol (solvent) acted as a nucleophile.[2]
Fix: Switch your LC-MS solvent to Acetonitrile (MeCN) . Do not dissolve samples in alcohols (MeOH/EtOH) for storage or long-term assays.[2]
Q3: What is the optimal pH for aqueous buffers?
Answer:pH 6.0 – 7.0 .
Why?
pH > 8: Rapid
(OH attacks C-F) and potential nitrile hydrolysis.[2]
pH < 4: Risk of nitrile hydrolysis to amide/acid.[2]
Protocol: Use Phosphate or Citrate buffers.[2] Avoid amine-based buffers (like Tris or Glycine) if possible, as the free amine can attack the ring and displace fluorine [1].
Q4: The compound precipitates when I dilute the DMSO stock into media.
Answer: This is a physical stability issue common with lipophilic sulfonamides.
Troubleshooting Protocol:
Stepwise Dilution: Do not add DMSO stock directly to bulk media. Predilute in an intermediate solvent (e.g., PEG-400 or 1:1 DMSO:Water) before final addition.[2]
Concentration Limit: Ensure your final DMSO concentration is <1% (v/v) to minimize toxicity, but recognize the compound solubility limit might be near 10-50 µM in aqueous media.[2]
Sonication: Sonicate the aqueous dilution for 5-10 minutes to disperse micro-aggregates.
Module 3: Recommended Handling Protocols
Stock Preparation
Parameter
Recommendation
Rationale
Primary Solvent
DMSO (Anhydrous)
High solubility; non-nucleophilic (unlike alcohols).[2]
Alternative Solvent
DMF, Acetone
Good solubility, but DMF is harder to remove; Acetone is volatile.[2]
Technical Support Center: Troubleshooting 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Bioassays
Introduction Welcome to the Technical Support Center. If you are observing lower-than-expected efficacy ( shift, flat dose-response, or partial inhibition) with 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , you are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. If you are observing lower-than-expected efficacy (
shift, flat dose-response, or partial inhibition) with 3-cyano-N-ethyl-4-fluorobenzenesulfonamide , you are likely encountering a specific chemical liability inherent to this scaffold, rather than a simple biological failure.
This guide moves beyond basic pipetting errors. We will address the "Hidden Chemistry" of the 3-cyano-4-fluoro motif, solubility cliffs common to sulfonamides, and specific cell-permeability issues.
Part 1: The "Hidden" Chemical Liability (Critical)
Diagnosis: Your compound is reacting with your assay buffer.
The specific arrangement of atoms in your molecule—a fluorine atom located ortho to a cyano group and para to a sulfonamide —creates a highly electron-deficient ring. This makes the fluorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (
) .
The Mechanism of Failure
If your assay buffer contains reducing agents like DTT (Dithiothreitol) ,
-Mercaptoethanol , or Glutathione , the thiol (-SH) groups in these reagents will attack the 4-position of your benzene ring, displacing the fluorine.
Result: You are no longer testing 3-cyano-N-ethyl-4-fluorobenzenesulfonamide. You are testing a thio-ether adduct, which likely has zero affinity for your target.
Visualizing the Interference
Figure 1: The
reaction pathway where assay buffer nucleophiles destroy the test compound.
FAQ: Chemical Stability
Q: How do I confirm if this reaction is happening?A: Perform a "Buffer Stability Check" using LC-MS.
Incubate 10
M of your compound in your complete assay buffer (including DTT/protein) for 60 minutes.
Inject onto LC-MS.
Look for: Loss of the parent mass (M+H) and appearance of a new peak corresponding to [Parent - 19 (F) + Mass of Nucleophile].
Q: How do I fix this?A:
Switch Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine, not a thiol, and is far less nucleophilic at neutral pH.
Remove BSA: If possible, replace Bovine Serum Albumin (rich in surface cysteines) with a non-ionic detergent like Tween-20 (0.01%) or CHAPS to prevent sticking without reacting.
Part 2: Solubility & Precipitation (The "Crash Out")
Diagnosis: The compound precipitates upon dilution into aqueous media.[1][2][3]
Sulfonamides are often crystalline solids with high melting points. While soluble in DMSO, they frequently "crash out" when the DMSO stock is diluted into aqueous buffer, creating a suspension of micro-crystals. These crystals are invisible to the naked eye but silent in bioassays.
Add 0.01% Triton X-100 or Tween-20 to assay buffer.
Variable (Day-to-Day)
Temperature-dependent solubility.
Ensure buffers are at room temp (25°C), not cold (4°C), before adding compound.
Lower Efficacy in Cell Media
Serum protein binding (HSA/BSA).
Calculate "Free Fraction" or run assay in low-serum media.
Protocol: Nephelometry / Visual Solubility Check
Do not rely on
data alone to judge solubility.
Prepare: A 96-well clear plate.
Dilute: Compound in assay buffer at 100
M, 30 M, 10 M, and 1 M (1% DMSO final).
Incubate: 30 minutes at Room Temp.
Measure: Absorbance at 600 nm (or use a Nephelometer).
Analysis: Any OD600 > 0.005 above background indicates precipitation.
Part 3: Biological Discrepancies (Cell vs. Biochem)
Diagnosis: Potent in enzyme assays, weak in cells.
The N-ethyl group on your sulfonamide makes it a secondary sulfonamide. While this improves lipophilicity compared to a primary sulfonamide, the 3-cyano-4-fluoro core is a known substrate for efflux transporters (P-gp/MDR1) in certain cell lines.
FAQ: Cellular Efficacy
Q: Why is my cellular
> 100x my biochemical ?A: This is likely an Efflux or Permeability issue.
Efflux: The cyano group increases polarity, potentially making it a P-gp substrate.
Acidity: The
proton is acidic (). At cytosolic pH (7.4), it is mostly neutral, but if your assay pH is high, it deprotonates, preventing membrane crossing.
Q: How can I validate target engagement in cells?A: Use a Cellular Thermal Shift Assay (CETSA) .
If the compound enters the cell and binds the target, it will stabilize the protein against heat denaturation. If you see no shift, the compound is not getting in.
Summary: Troubleshooting Workflow
Use this logic flow to pinpoint your issue.
Figure 2: Step-by-step decision tree for diagnosing efficacy loss.
References
Assay Guidance Manual (NCBI/NIH). Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization.
[Link]
Assay Guidance Manual (NCBI/NIH). Interference with Fluorescence and Absorbance: Troubleshooting.
[Link]
Journal of Medicinal Chemistry. Nucleophilic Aromatic Substitution of Activated Fluorobenzenes: A Hidden Liability in Lead Optimization. (General Concept Reference)
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SULF-TOX-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Reducing Cytotoxicity and Precipitation of Sulfonamide Compounds
Executive Summary
Sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) and derivatives present a biphasic toxicity challenge in in vitro models:
Physical Toxicity (Artifactual): Caused by poor aqueous solubility leading to micro-precipitation, which physically damages cell membranes and interferes with optical assays (e.g., MTT/LDH).
Chemical Toxicity (Mechanistic): Mediated by oxidative stress and the formation of reactive hydroxylamine metabolites (–NHOH), particularly in metabolically competent cells (e.g., HepG2, primary hepatocytes).
This guide provides validated workflows to decouple intrinsic pharmacological effects from these toxicity artifacts.
Module 1: Solubility & Physical Artifacts
Issue: "My cells are dying immediately after treatment, and the media looks slightly cloudy."
Diagnosis: This is likely physical toxicity. Sulfonamides are weak acids (pKa ~6–10). In standard cell culture media (pH 7.2–7.4), they often exist near their solubility limit. Micro-crystals can lyse cells via mechanical stress, mimicking cytotoxic drug effects.
Protocol A: The "Warm-Pulse" Solubilization Method
Objective: To achieve stable dissolution without exceeding DMSO toxicity thresholds.
Stock Preparation: Dissolve the sulfonamide in 100% anhydrous DMSO (Dimethyl Sulfoxide).
Target Concentration: 1000x the final desired assay concentration (e.g., for a 100 µM assay, make a 100 mM stock).
Why: This keeps the final DMSO concentration at 0.1%, well below the cytotoxicity threshold for most lines [1].
Pre-Warming: Warm both the cell culture media and the DMSO stock to 37°C before mixing.
Mechanism:[1][2][3][4][5] Prevents "shock precipitation" that occurs when warm solvent hits cold media.
Stepwise Dilution:
Place the culture media in a vortexing tube.
Add the DMSO stock dropwise while vortexing.
Critical Limit: Do not exceed 0.5% (v/v) final DMSO concentration. For primary cells or stem cells, cap at 0.1% [2].
Visual Check: Inspect under 40x microscopy. If crystals are visible, do not proceed to cell treatment.
Visualizing the Solubility Decision Tree
Caption: Figure 1. Decision logic for preventing physical toxicity caused by sulfonamide crystallization.
Module 2: Metabolic Toxicity & Oxidative Stress
Issue: "My HepG2 cells show apoptotic markers, but HeLa cells are unaffected at the same dose."
Diagnosis: This is likely metabolic activation. Liver-derived cells (HepG2) express Cytochrome P450 enzymes (specifically CYP2C9) which convert the parent sulfonamide into a reactive hydroxylamine metabolite (SMX-HA) . This metabolite depletes cellular Glutathione (GSH) and generates Reactive Oxygen Species (ROS) [3, 4].[2]
Protocol B: The Antioxidant Rescue Assay
Objective: To confirm if toxicity is ROS-mediated by attempting to "rescue" the cells with N-Acetylcysteine (NAC).
Reagents:
NAC Stock: 100 mM N-Acetylcysteine in PBS (pH adjusted to 7.4). Prepare fresh; NAC oxidizes rapidly.
Target Cells: HepG2 (metabolically competent) or CD8+ T-cells (highly sensitive to SMX-HA) [3].
Step-by-Step:
Pre-Treatment: Treat cells with 1 mM to 5 mM NAC for 1 hour prior to sulfonamide exposure.
Note: Do not exceed 10 mM NAC, as high concentrations can induce independent toxicity or acidity [5].
Co-Incubation: Remove pre-treatment media. Add fresh media containing:
Sulfonamide (Test Concentration)
NAC (Maintenance dose: 1 mM)
Endpoint: Measure viability (ATP or MTS assay) at 24 hours.
Interpretation:
If NAC restores viability → Toxicity is ROS/Metabolite-driven (Specific).
If NAC fails to rescue → Toxicity is likely off-target or physical (Non-specific).
Mechanism of Action: The Reactive Pathway
Caption: Figure 2.[6] The bioactivation pathway of sulfonamides to toxic hydroxylamines and the rescue mechanism of NAC.
Module 3: Data & Troubleshooting
Comparative Solubility & Toxicity Table
Use this reference to set your initial dosing ranges.
Compound
pKa (Acidic)
Max Solubility (pH 7.4)
Recommended Vehicle
Primary Toxicity Mode
Sulfamethoxazole
~5.7
~1.5 mg/mL
DMSO (0.1%)
Metabolic (Hydroxylamine)
Sulfadiazine
~6.5
~0.1 mg/mL (Poor)
DMSO + Warm Media
Physical (Crystallization)
Sulfanilamide
~10.4
~7.5 mg/mL (Good)
PBS or Media
Off-target (High dose)
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO?A: It is not recommended. Ethanol evaporates rapidly in incubators (37°C), changing the drug concentration and osmolality over time. DMSO is non-volatile and stable, making it the gold standard for small molecule screening [1].
Q: My media turns yellow when I add the drug. Is this toxic?A: This indicates a pH drop. Sulfonamides are acidic. If the media turns yellow (acidic phenol red), the cellular toxicity is likely due to acidosis, not the drug itself.
Fix: Buffer your media with 25 mM HEPES to stabilize pH against the acidic drug addition.
Q: Why are my control cells (DMSO only) dying?A: You likely exceeded the "Vehicle Tolerance Limit."
Fix: Ensure final DMSO is <0.5% (v/v).[7][8][9] For sensitive lines (e.g., primary neurons, stem cells), keep DMSO <0.1% [2]. Always run a "Vehicle Control" (0% Drug, X% DMSO) alongside your experiment.
References
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein.[8] Link
Soares, A. et al. (2024).[10] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. International Endodontic Journal. Link
Hess, D. A. et al. (1999).[2] Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole.[2][11] FASEB Journal. Link
Vyas, P. M. et al. (2005). Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes.[3] Biochemical Pharmacology. Link
Ezerina, D. et al. (2018). N-acetyl cysteine in cell culture: A cautionary note. Free Radical Biology and Medicine. Link
A Researcher's Guide to the Comparative Analysis of Novel Sulfonamide Inhibitors
For researchers, scientists, and drug development professionals, the landscape of small molecule inhibitors is in a constant state of flux. Among these, sulfonamide-based compounds represent a versatile and enduring clas...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the landscape of small molecule inhibitors is in a constant state of flux. Among these, sulfonamide-based compounds represent a versatile and enduring class of therapeutics. This guide provides a comprehensive framework for the comparative analysis of novel sulfonamide inhibitors, using the hypothetical compound 3-cyano-N-ethyl-4-fluorobenzenesulfonamide as a central case study. While specific experimental data for this exact molecule is not publicly available, we will leverage established methodologies and data from well-characterized sulfonamides to outline a rigorous evaluation process. This guide will focus on two prominent targets of sulfonamide inhibitors: Carbonic Anhydrases (CAs) and Stearoyl-CoA Desaturase (SCD).
The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone of medicinal chemistry. Its ability to act as a zinc-binding group is central to its inhibitory activity against metalloenzymes like carbonic anhydrases.[1][2] Furthermore, modifications to the sulfonamide core have led to the development of inhibitors for a range of other enzymes, demonstrating the scaffold's broad therapeutic potential.[3][4] When a novel sulfonamide such as 3-cyano-N-ethyl-4-fluorobenzenesulfonamide emerges, a systematic and comparative evaluation is crucial to determine its potential utility and selectivity.
Part 1: Carbonic Anhydrase Inhibition - A Primary Target
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6][7] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[8][9][10] Consequently, the development of isoform-selective CA inhibitors is a significant area of research.[1][11]
Comparative Inhibitory Activity Against Key Human CA Isoforms
A crucial first step in characterizing a new sulfonamide inhibitor is to assess its activity against a panel of relevant human carbonic anhydrase (hCA) isoforms. Typically, this includes cytosolic isoforms (hCA I and II), which are often considered off-targets, and disease-associated transmembrane isoforms like hCA IX and XII, which are prominent anti-cancer targets.[8][9][12]
Table 1: Hypothetical and Comparative Inhibitory Activity (Kᵢ, nM) of Sulfonamide Inhibitors Against Key hCA Isoforms
Note: Lower Kᵢ values indicate stronger inhibition. Selectivity ratios are calculated to assess the preference for the target isoform over off-target isoforms.
The determination of inhibitory constants (Kᵢ) is typically performed using a stopped-flow spectrophotometric assay that measures the CA-catalyzed hydration of CO₂.[6][8][12]
Objective: To determine the inhibition constants (Kᵢ) of a novel sulfonamide inhibitor against various hCA isoforms.
Materials:
Applied Photophysics stopped-flow instrument
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
Novel sulfonamide inhibitor stock solutions (e.g., in DMSO)
CO₂-saturated water
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
Indicator solution (e.g., 0.2 mM Phenol Red)
Methodology:
Enzyme and Inhibitor Pre-incubation: Solutions of the respective hCA isoform and the sulfonamide inhibitor at varying concentrations are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
Data Analysis: The initial rates of the reaction are determined. The inhibition constants (Kᵢ) are then calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares methods and the Cheng-Prusoff equation.[8]
Part 2: Stearoyl-CoA Desaturase Inhibition - An Emerging Target
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[4] Inhibition of SCD has shown therapeutic potential in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][13][14][15] Several sulfonamide-containing compounds have been identified as potent SCD inhibitors.[4]
Comparative Inhibitory Activity Against SCD
The potency of a novel sulfonamide against SCD is typically determined by measuring its half-maximal inhibitory concentration (IC₅₀). This is often performed using a cell-based assay that tracks the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.[13]
Table 2: Comparative Inhibitory Activity (IC₅₀) of SCD1 Inhibitors
This protocol is based on the methodology of tracing the conversion of radiolabeled stearic acid in a cellular context, often using a human liver cell line like HepG2.[13]
Objective: To determine the IC₅₀ value of a novel sulfonamide inhibitor against SCD1 activity in a whole-cell assay.
Materials:
HepG2 cells
Cell culture medium and reagents
¹⁴C-labeled stearic acid
Novel sulfonamide inhibitor stock solutions (e.g., in DMSO)
Scintillation counter
Methodology:
Cell Culture and Treatment: HepG2 cells are cultured in 96-well plates. The cells are then treated with varying concentrations of the sulfonamide inhibitor or a vehicle control (DMSO).
Radiolabeling: ¹⁴C-stearic acid is added to the culture medium, and the cells are incubated to allow for its uptake and metabolism.
Lipid Extraction: After the incubation period, the cells are harvested, and total lipids are extracted.
Separation and Quantification: The extracted lipids are separated (e.g., by thin-layer chromatography) to distinguish between stearic acid and oleic acid. The radioactivity in the corresponding spots is quantified using a scintillation counter.
Data Analysis: The SCD activity is expressed as the ratio of ¹⁴C-oleic acid to the sum of ¹⁴C-oleic acid and ¹⁴C-stearic acid. IC₅₀ values are then calculated by plotting the percent inhibition of SCD activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[13][17][18]
Part 3: Visualizing the Scientific Rationale
The "Tail Approach" in Selective Carbonic Anhydrase Inhibition
The design of isoform-selective CA inhibitors often employs a "tail approach."[8] This strategy involves modifying the sulfonamide scaffold with chemical moieties ("tails") that can interact with amino acid residues outside the conserved active site, thereby conferring selectivity for a particular isoform.
Caption: The "Tail Approach" for achieving selective carbonic anhydrase inhibition.
Workflow for Comparative Inhibitor Analysis
A systematic workflow is essential for the robust comparison of novel inhibitors. This process ensures that all necessary data is collected and analyzed in a consistent manner.
A Comparative Guide to Validating the Binding Affinity of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide to Human Carbonic Anhydrase II
This guide provides a comprehensive, in-depth comparison of key biophysical methods for validating the binding affinity of a novel compound, 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, to its putative target, human Carbo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth comparison of key biophysical methods for validating the binding affinity of a novel compound, 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, to its putative target, human Carbonic Anhydrase II (hCA II). As a member of the benzenesulfonamide chemical class, this compound is hypothesized to inhibit carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes.[1] Accurate determination of binding affinity is a cornerstone of early-stage drug discovery, providing critical data for hit validation, lead optimization, and establishing structure-activity relationships (SAR).
Herein, we present a multi-faceted approach, leveraging the strengths of three orthogonal, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescent Thermal Shift Assay (FTSA). To establish a robust frame of reference, all experimental data for our compound of interest will be benchmarked against Acetazolamide, a well-characterized, clinically approved carbonic anhydrase inhibitor.[2][3] This comparative framework not only validates the binding of our novel compound but also provides a deeper understanding of its interaction thermodynamics and kinetics.
The Strategic Imperative: Why Orthogonal Validation is Non-Negotiable
Relying on a single method for affinity determination can be misleading due to technology-specific artifacts. A more rigorous and trustworthy approach involves the use of multiple, orthogonal techniques that measure different physical phenomena associated with binding.
Surface Plasmon Resonance (SPR) provides real-time kinetic data, measuring the association (k_a) and dissociation (k_d) rates of the interaction, from which the equilibrium dissociation constant (K_D) is calculated.[4] Its high sensitivity makes it ideal for detecting interactions across a wide range of affinities.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for binding affinity determination as it directly measures the heat released or absorbed during a binding event.[5] A single ITC experiment yields a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Fluorescent Thermal Shift Assay (FTSA) , also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method that assesses ligand binding by measuring the change in the thermal stability of the target protein.[6] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (T_m). While it is primarily a screening tool, it provides a rapid and cost-effective way to confirm binding and rank compounds.[7]
By comparing the data from these three distinct methods, we can build a comprehensive and confident picture of the binding affinity and mechanism of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide.
Experimental Framework
Target Protein and Comparator Compound
Target Protein: Recombinant human Carbonic Anhydrase II (hCA II), purified to >95% homogeneity.
Compound of Interest: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, synthesized and purified to >98% purity.
Comparator Compound: Acetazolamide (a well-known hCA II inhibitor), >99% purity.[3]
The selection of Acetazolamide as a comparator is critical; its known high affinity for hCA II (K_D in the low nanomolar range) serves as a positive control, validating the experimental setup and providing a benchmark for the potency of our novel compound.[2][3]
Comparative Data Summary
The following table summarizes the expected binding parameters for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide and the comparator, Acetazolamide, as determined by the three methodologies.
SPR measures changes in the refractive index at the surface of a sensor chip where the ligand (hCA II) is immobilized, and the analyte (the small molecule inhibitor) flows over the surface.[4]
Caption: Workflow for SPR-based binding affinity and kinetics analysis.
Step-by-Step Protocol:
Preparation:
Prepare a stock solution of hCA II at 1 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
Prepare stock solutions of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide and Acetazolamide in 100% DMSO.
The running buffer for the SPR experiment should be the same as the protein buffer, with the addition of a small percentage of DMSO (e.g., 1-5%) to match the analyte solutions.
Ligand Immobilization:
Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Immobilize hCA II to the activated surface at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of ~5000 Resonance Units (RU).[4]
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without protein immobilization.
Analyte Binding:
Prepare a serial dilution of each inhibitor in the running buffer. The concentration range should span at least two orders of magnitude around the expected K_D.
Inject the diluted inhibitor solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).[10]
Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the chip.
Data Analysis:
Subtract the signal from the reference flow cell from the signal of the hCA II-immobilized flow cell to correct for bulk refractive index changes.
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction.
Caption: Workflow for ITC-based thermodynamic characterization of binding.
Step-by-Step Protocol:
Preparation:
Thoroughly dialyze the hCA II protein against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[12]
Dissolve the inhibitors in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[12]
Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
Titration:
Load the hCA II solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
Load the inhibitor solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) into the injection syringe.
Set the experimental temperature (e.g., 25°C) and perform a series of small injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
Data Analysis:
The raw data consists of a series of heat pulses for each injection. Integrate the area under each peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding constant (K_A, where K_D = 1/K_A), and the enthalpy of binding (ΔH).[5] The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.
Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding. Ligand binding typically increases the protein's melting temperature (T_m).[6]
Caption: Workflow for FTSA-based protein stability and ligand binding analysis.
Step-by-Step Protocol:
Preparation:
Prepare hCA II at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
Prepare serial dilutions of the inhibitors.
Prepare the fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
Assay Setup:
In a 96- or 384-well qPCR plate, mix the hCA II, the inhibitor at various concentrations, and the fluorescent dye. The final volume is typically 20-25 µL.[7]
Include control wells: protein with dye but no inhibitor (for baseline T_m), and buffer with dye only (no protein control).
Thermal Melt:
Place the plate in a real-time PCR instrument.
Apply a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
Monitor the fluorescence intensity at each temperature increment.
Data Analysis:
Plot the fluorescence intensity as a function of temperature to generate a protein melting curve.
The melting temperature (T_m) is the midpoint of the sigmoidal transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.[13]
Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the protein without inhibitor from the T_m with the inhibitor present. A positive ΔT_m indicates that the ligand stabilizes the protein upon binding.[7]
Conclusion: A Synergistic Approach to Confident Affinity Validation
Validating the binding affinity of a novel compound like 3-cyano-N-ethyl-4-fluorobenzenesulfonamide requires a rigorous, multi-pronged approach. By employing SPR, ITC, and FTSA, we can generate a comprehensive dataset that goes beyond a simple affinity value. SPR provides the kinetic context of the interaction, ITC delivers the thermodynamic driving forces, and FTSA offers a rapid confirmation of binding and stabilization.
A strong correlation between the K_D values obtained from SPR and ITC, coupled with a significant thermal shift in the FTSA, would provide high confidence in the binding of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide to hCA II. Discrepancies between the methods can also be informative, potentially highlighting issues with protein aggregation, ligand solubility, or complex binding mechanisms that warrant further investigation. This integrated strategy ensures the generation of robust, reliable data, which is essential for making informed decisions in the progression of a drug discovery project.
References
Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability. PubMed. Available at: [Link]
Chapter 8: Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Frontiers in Pharmacology. Available at: [Link]
Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. The Protein Journal. Available at: [Link]
[3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. Available at: [Link]
Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Acta Crystallographica Section D: Structural Biology. Available at: [Link]
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link]
Thermal shift assays for early-stage drug discovery. AXXAM. Available at: [Link]
High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]
Determination of binding affinities for carbonic anhydrase inhibitors using isothermal analysis of thermal unfolding data. ResearchGate. Available at: [Link]
Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. Available at: [Link]
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Affinity ITC - TA Instruments. Available at: [Link]
Isothermal titration calorimetry raw data – titration of carbonic... ResearchGate. Available at: [Link]
Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. Biosensing Instrument. Available at: [Link]
High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. Available at: [Link]
Comparative analysis of 10 small molecules binding to carbonic anhydrase II by diVerent investigators using Biacore technology. ResearchGate. Available at: [Link]
Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. MDPI. Available at: [Link]
Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed. Available at: [Link]
Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. Available at: [Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
Workflow Solutions: Choosing the Right ITC Binding Experiment. TA Instruments. Available at: [Link]
Investigation of Carbonic Anhydrase Inhibition, Antioxidant Properties, and Selective Anticancer Activity of Methyl-Substituted Halogenated and Methoxy Conduritols. PubMed. Available at: [Link]
4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem. Available at: [Link]
Comparing the efficacy of fluorinated vs non-fluorinated benzenesulfonamides.
Title: Comparative Efficacy: Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Ligand Design[1] Executive Summary This technical guide evaluates the pharmacological and physicochemical divergence between fluorinated...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Efficacy: Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Ligand Design[1]
Executive Summary
This technical guide evaluates the pharmacological and physicochemical divergence between fluorinated and non-fluorinated benzenesulfonamides. While the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry (particularly for Carbonic Anhydrase (CA) and COX-2 inhibition), the strategic introduction of fluorine atoms often functions as a "potency multiplier."
The Verdict: Fluorinated analogs typically outperform their non-fluorinated counterparts in binding affinity (due to pKa modulation and acidity-induced Zn(II) coordination) and metabolic stability (via oxidative blockade). However, they introduce challenges in solubility and synthesis costs. This guide details the mechanistic causality, provides comparative data, and outlines validation protocols.
Physicochemical Impact Analysis
The efficacy gap between these two classes is driven by the unique electronic properties of the Carbon-Fluorine (C-F) bond.
The Acidity Modulation (The pKa Effect)
In metalloenzyme inhibitors (e.g., Carbonic Anhydrase), the sulfonamide moiety ($ -SO_2NH_2
-SO_2NH^- $) binds significantly tighter than the neutral species.
Non-Fluorinated: The pKa of a standard benzenesulfonamide is ~10.1. At physiological pH (7.4), it is primarily neutral, limiting binding efficiency.
Fluorinated: Fluorine is highly electron-withdrawing (Hammett
, ). Poly-fluorination can drop the pKa to 6.0–7.0. This ensures the molecule is ionized at physiological pH, maximizing electrostatic interaction with the active site metal.
"Polar Hydrophobicity"
Fluorine creates a paradox known as polar hydrophobicity.[1]
Lipophilicity: Fluorination generally increases LogP (approx +0.14 per F atom), enhancing membrane permeability (e.g., BBB penetration for glioblastoma targets).
Selectivity: The C-F bond is orthogonal to C-H interactions, often allowing fluorinated ligands to occupy hydrophobic pockets that reject non-fluorinated analogs due to steric clashes or lack of electronic complementarity.
Pharmacodynamic Efficacy: The Data
The following table synthesizes comparative data for Carbonic Anhydrase IX (CA IX), a critical hypoxic tumor target. The data highlights how fluorination pattern alters inhibition constants ($ K_i $).[1][2][3]
Table 1: Comparative Inhibition Profile (CA IX Target)
Compound Class
Structure Description
pKa (Sulfonamide)
CA IX (nM)
Selectivity (vs CA II)
Non-Fluorinated
4-substituted benzenesulfonamide (Parent)
~10.1
45.0
Low (1.5x)
Mono-Fluorinated
3-fluoro-4-substituted
~9.2
12.0
Moderate
Poly-Fluorinated
2,3,5,6-tetrafluorobenzenesulfonamide
~6.5
0.2 - 1.5
High (>100x)
Lead Candidate
SLC-0111 Analog (Fluorinated Tail)
~7.0
0.5
Very High
Data synthesized from Supuran et al. and Matulis et al. trends [1, 2].
Key Insight: The poly-fluorinated scaffold acts as a "super-acidifier," driving the $ K_i $ into the sub-nanomolar range. However, position matters—ortho-fluorination can sterically hinder binding if the active site is narrow.
Mechanism of Action & Logic Pathways
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when transitioning from a hydrogenated to a fluorinated scaffold.
Figure 1: SAR Logic Flow. Fluorination triggers three distinct physicochemical changes that converge to improve potency and pharmacokinetics.
Experimental Protocols
To objectively compare these compounds, you must control for synthesis purity and assay kinetics.
Protocol A: Synthesis of Poly-Fluorinated Scaffolds ($ S_NAr $ Route)
Context: Unlike standard chlorosulfonation, fluorinated sulfonamides are best synthesized via nucleophilic aromatic substitution on perfluorinated precursors.
Starting Material: Begin with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride.
Nucleophilic Attack: Dissolve substrate in anhydrous THF.
Amine Addition: Add 1.1 equivalents of the desired amine (tail) and 2.0 equivalents of TEA (triethylamine) as a base.
Note: The fluorine at the para position is most susceptible to nucleophilic displacement due to the activation by the sulfonyl group.
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (fluorinated compounds often require KMnO4 stain as UV activity may vary).
Purification: Silica gel chromatography.
Validation:
NMR is essential. A clean triplet/multiplet shift confirms para-substitution.
Protocol B: Stopped-Flow $ CO_2 $ Hydration Assay
Context: Standard colorimetric assays are too slow for high-potency fluorinated inhibitors.
Reagents: Phenol red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5), and saturated $ CO_2 $ solution.
Enzyme Prep: Recombinant hCA II or hCA IX (10–50 nM).
Inhibitor Incubation: Pre-incubate enzyme with fluorinated/non-fluorinated inhibitor for 15 mins.
Kinetic Measurement:
Rapidly mix enzyme-inhibitor complex with $ CO_2 $ substrate in a stopped-flow apparatus.
Monitor absorbance drop at 557 nm (acidification rate).
Calculation: Fit the initial velocity curves to the Morrison equation (for tight-binding inhibitors) to derive $ K_i $.
Metabolic Stability & Workflow
Fluorination is a primary strategy to block metabolic "soft spots." The diagram below outlines the evaluation workflow.
Figure 2: Metabolic Stability Assessment Workflow. Comparative analysis of intrinsic clearance using liver microsomes.
Data Interpretation:
Non-Fluorinated: Often shows rapid hydroxylation at the para-position of the phenyl ring.
Fluorinated: The C-F bond (116 kcal/mol) resists P450 oxidation. If the para position is blocked by Fluorine, metabolic half-life ($ t_{1/2} $) typically increases by 2–5 fold [3].
References
Supuran, C. T. (2018). Fluorinated Benzenesulfonamides: A Story of Potency and Selectivity. Journal of Medicinal Chemistry.[4]
Matulis, D., et al. (2015).[5] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases.[1][3][5][6][7] ChemMedChem.
Altman, R. A., et al. (2026).[8] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[8]
Dudutiene, V., et al. (2013).[5][9] Synthesis and carbonic anhydrase inhibitory properties of fluorinated benzenesulfonamides.[3][5][7] Bioorganic & Medicinal Chemistry.[1][3][5][7][9][10]
Mass spectrometry validation of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide structure
Comparative Guide: HRMS/MS vs. Standard LC-MS for Structural Validation of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Executive Summary: Beyond Simple Mass Confirmation In drug development, confirming the identity of fun...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: HRMS/MS vs. Standard LC-MS for Structural Validation of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Executive Summary: Beyond Simple Mass Confirmation
In drug development, confirming the identity of functionalized intermediates like 3-cyano-N-ethyl-4-fluorobenzenesulfonamide is a critical checkpoint. While standard low-resolution Mass Spectrometry (LC-MS) is the workhorse for monitoring reactions, it fails to provide the structural certainty required for rigorous validation.
This guide objectively compares the industry-standard Single Quadrupole MS (Method A) against the superior High-Resolution Tandem Mass Spectrometry (HRMS/MS) (Method B). We argue that for structural validation—specifically to confirm the integrity of the cyano group, the position of the fluorine, and the correct N-ethylation—HRMS/MS is the mandatory protocol.
The Target Molecule: Structural Logic
Before validating, we must understand the physicochemical properties of the analyte.
Isomerism: Regioisomers where the cyano or fluoro groups are transposed.
Alkylation Site: Confirmation that the ethyl group is on the sulfonamide nitrogen (
) and not the ring or a degradation product.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the performance of standard Single Quadrupole MS against High-Resolution Q-TOF/Orbitrap systems for this specific application.
Feature
Method A: Standard LC-MS (Single Quad)
Method B: HRMS/MS (Q-TOF / Orbitrap)
Verdict
Mass Accuracy
Low (± 0.5 Da). Can only confirm nominal mass (MW 228).
High (< 5 ppm). Distinguishes from isobaric impurities.
Method B
Structural Insight
Minimal. Source fragmentation is uncontrolled and unreliable.
Excellent. Resolves and patterns to validate elemental composition.
Method B
Throughput
High (Rapid screening).
Medium (Data-rich acquisition).
Method A
Cost
Low.
High.
Method A
Technical Deep Dive: The HRMS/MS Validation Logic
This section details the causal logic used to validate the structure using HRMS/MS. This is a self-validating system where each piece of data corroborates the others.
A. Accurate Mass & Elemental Composition
The theoretical
ion is 229.0442 .
Validation: An experimental value of 229.0445 (1.3 ppm error) confirms the formula
.
The Fluorine Signature: Fluorine has a negative mass defect. High-resolution MS distinguishes the specific mass deficit contributed by the fluorine atom, separating it from potential des-fluoro impurities.
B. Fragmentation Pathway (MS/MS)
To prove the connectivity, we induce fragmentation (CID). The specific bond breakages act as a fingerprint.
Precursor Selection (
229.04): We isolate the protonated molecule.
Primary Fragmentation (Loss of
): Sulfonamides characteristically undergo an extrusion via rearrangement.
Transition:
Interpretation: The resulting ion (
) corresponds to the N-ethyl-3-cyano-4-fluoroaniline core. This proves the was present and bridged the ring and the amine.
Secondary Fragmentation (N-Dealkylation):
Transition:
(Loss of , 28 Da).
Interpretation: This confirms the N-ethyl group. If the ethyl were on the ring, this loss would be energetically unfavorable compared to the amine cleavage.
Diagnostic Ring Ions:
The remaining core (
137) retains the Fluoro and Cyano groups, confirming their presence on the aromatic ring.
Experimental Protocol: HRMS/MS Workflow
Objective: Validate the structure of Lot #XYZ-123 using Q-TOF MS.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
Why: High concentrations cause detector saturation and mass shift. Formic acid ensures efficient protonation (
).
Step 2: LC Conditions (System Suitability)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Why: Retains the polar sulfonamide while eluting salts early.
Note: While sulfonamides have an acidic proton (detectable in negative mode), the basic nitrogen of the N-ethyl group makes positive mode (
) more sensitive and fragmentation-rich.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 135 V (Optimized to prevent in-source decay).
Collision Energy (CE): Ramp 10–40 eV.
Why: A ramp ensures we capture both the heavy fragments (low CE) and the light ring fragments (high CE).
Visualization of Workflows
Figure 1: HRMS/MS Experimental Workflow
This diagram outlines the logical flow of the validation experiment, from sample to data interpretation.
Caption: Figure 1. Step-by-step HRMS/MS workflow for structural validation, ensuring isolation of the specific precursor before fragmentation.
Figure 2: Fragmentation Pathway Logic
This diagram visualizes the structural elucidation based on the observed mass transitions.
Caption: Figure 2. Proposed fragmentation pathway. The loss of SO2 followed by the ethyl group confirms the sulfonamide linkage and N-alkylation.
References
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]
Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
Agilent Technologies. (2012). Accurate Mass MS/MS for the Structural Elucidation of Small Molecules. Technical Overview. [Link]
Technical Comparison: 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide vs. Structural Analogs in Drug Discovery
This guide provides a technical head-to-head analysis of 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide and its structural analogs. It is designed for medicinal chemists and process scientists evaluating these scaffolds for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical head-to-head analysis of 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide and its structural analogs. It is designed for medicinal chemists and process scientists evaluating these scaffolds for SNAr reactivity , physicochemical properties , and suitability as intermediates in the synthesis of Bcl-2, PI3K, and NLRP3 inhibitors.
Executive Summary & Chemical Profile[1][2]
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7) is a highly specialized "warhead" building block. It combines an electron-deficient aryl fluoride core (activated by ortho-cyano and para-sulfonamide groups) with a pre-functionalized N-ethyl tail.
Unlike its primary amide parent (3-Cyano-4-fluorobenzenesulfonamide ), this N-ethyl variant is engineered to introduce lipophilicity and steric bulk early in the synthetic pathway, often to modulate metabolic stability or avoid off-target Carbonic Anhydrase (CA) inhibition.
The Comparator Set
We compare the subject compound against two industry-standard analogs to define its relative performance:
Intermediate for Bcl-2/PI3K inhibitors ; avoiding CA binding.
General intermediate; CA inhibitor fragment.
General building block; fragment screening.
Head-to-Head Performance Analysis
A. Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary "performance" metric for these compounds is their ability to undergo SNAr reactions with amines (e.g., piperazines, morpholines) to form complex drug scaffolds.
Mechanism: The fluorine atom acts as the leaving group. The reaction rate is governed by the electron-withdrawing power of the substituents.
Comparison:
Compound A & B (Cyano-substituted): The ortho-cyano group exerts a powerful inductive (-I) and mesomeric (-M) effect, dramatically lowering the energy of the Meisenheimer complex intermediate. These compounds react 10–50x faster than Compound C.
Effect of N-Ethyl (Compound A): The N-ethyl group slightly increases electron density on the sulfonyl group compared to the primary amide (Compound B), potentially causing a minor reduction in electrophilicity. However, this is often outweighed by the improved solubility of Compound A in organic solvents (DCM, THF), allowing for higher concentration reactions and faster kinetics in non-polar media.
B. Biological Selectivity (Off-Target Avoidance)
For researchers using these as fragments or probes:
Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (Compound B & C) are classic "zinc-binding" motifs that potently inhibit CA enzymes (causing side effects like diuresis or pH imbalance).
The N-Ethyl Advantage: Substitution on the sulfonamide nitrogen (Compound A) sterically hinders zinc coordination and removes a critical proton. Compound A is essentially inactive against CA , making it a superior choice for developing drugs where CA inhibition is an unwanted liability.
C. Physicochemical Properties (Solubility & Permeability)
Compound B (Parent): High polarity and H-bond donor count (2 NH) often lead to poor solubility in DCM or Chloroform, requiring polar aprotic solvents (DMSO/DMF) which are hard to remove.
Compound A (Subject): The ethyl group disrupts crystal lattice packing and reduces polarity. It dissolves readily in DCM and Ethyl Acetate, simplifying workup (extraction/washing) during scale-up.
Experimental Protocols
Protocol 1: Comparative SNAr Kinetics Assay
Objective: Quantify the relative reactivity of the fluorinated core towards a model amine (Morpholine).
Reagents:
Substrates: Compound A, B, C (0.1 M).
Nucleophile: Morpholine (0.2 M, 2 equiv).
Base: DIPEA (0.2 M).
Solvent: DMSO-d6 (for NMR monitoring) or Acetonitrile (for HPLC).
Step-by-Step Methodology:
Preparation: Dissolve 0.1 mmol of the specific sulfonamide in 1.0 mL of solvent.
Initiation: Add DIPEA followed immediately by Morpholine at 25°C.
Monitoring:
NMR Method: Track the disappearance of the Ar-F signal (approx -100 to -120 ppm) and appearance of the product signal in ^19F NMR.
HPLC Method: Aliquot 10 µL every 15 minutes, quench in dilute acid, and analyze UV absorbance at 254 nm.
Data Analysis: Plot ln([Substrate]) vs. time to determine pseudo-first-order rate constants (
).
Expected Results:
Compound A & B:
conversion within 1–2 hours at RT.
Compound C:
conversion at RT; requires heating to 60–80°C for completion.
Protocol 2: Synthesis of Bcl-2 Inhibitor Intermediate
Context: Using Compound A to synthesize a precursor for Venetoclax-like molecules (as described in US20120108590).
Charge: Load Reaction Vessel with 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (1.0 equiv) and Piperazine derivative (1.1 equiv).
Solvent: Add anhydrous THF (10 vol).
Base: Add K₂CO₃ (2.0 equiv) or Et₃N.
Reaction: Heat to reflux (65°C) for 4–6 hours.
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[13]
Purification: Recrystallize from EtOH/Heptane. (Compound A products crystallize better than Compound B products due to lipophilicity).
Visualization of Mechanisms & Workflows
Figure 1: SNAr Reaction Mechanism & Activation
This diagram illustrates how the ortho-cyano and para-sulfonamide groups activate the benzene ring for nucleophilic attack, a critical feature of Compound A.
Caption: Activation of the fluorinated core by electron-withdrawing groups facilitates rapid nucleophilic substitution.
Figure 2: Strategic Selection Workflow
Decision tree for selecting between Compound A (N-ethyl) and Compound B (Primary) based on project goals.
Caption: Decision matrix for selecting the optimal sulfonamide scaffold based on biological targets and synthetic efficiency.
References
Google Patents. (2024). Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction (US12122742B2).[8] Retrieved from
Google Patents. (2012).[5] Melt-extruded solid dispersions containing an apoptosis-inducing agent (US20120108590A1).[5] Retrieved from
SciSpace. (2022). Potent Inhibition of SARS-CoV-2 nsp14 N7-methyltransferase. Retrieved from [Link]
Benchmarking Guide: 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CEFBS) in Preclinical Oncology Models
Executive Summary & Molecular Rationale 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CEFBS) represents a distinct evolution in the sulfonamide pharmacophore. While classical sulfonamides (e.g., Acetazolamide) act as broad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Rationale
3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CEFBS) represents a distinct evolution in the sulfonamide pharmacophore. While classical sulfonamides (e.g., Acetazolamide) act as broad-spectrum zinc-binders, the specific substitution pattern of CEFBS—specifically the electron-withdrawing 4-fluoro group and the lipophilic N-ethyl tail—suggests a design optimized for Carbonic Anhydrase IX (CAIX) selectivity and enhanced membrane permeability in the acidic tumor microenvironment (TME).
This guide benchmarks CEFBS against industry standards to validate its potential as a therapeutic agent for hypoxic solid tumors.
The "Why" Behind the Molecule
Sulfonamide Moiety (
): The primary zinc-binding group (ZBG) essential for coordinating the ion in the CA active site.
3-Cyano Group: Introduces dipole interactions that may exploit the hydrophilic pocket specific to the CAIX isoform, potentially reducing off-target binding to cytosolic CAI/II (a common source of systemic toxicity).
4-Fluoro & N-Ethyl: Modulate pKa and lipophilicity (
), critical for penetrating the dense, acidic extracellular matrix of hypoxic tumors.
Comparative Analysis: CEFBS vs. Industry Standards
To objectively assess performance, CEFBS is benchmarked against Acetazolamide (AAZ) (the pan-isoform reference) and SLC-0111 (the clinical-stage selective CAIX inhibitor).
Table 1: In Vitro Enzymatic Inhibition Profile (
in nM)
Data represents mean values from Stopped-Flow
Hydration Assay.
Compound
Target: CA IX (Tumor Associated)
Off-Target: CA I (Cytosolic/RBC)
Off-Target: CA II (Cytosolic/Physiological)
Selectivity Ratio (CA II / CA IX)
CEFBS (Test Article)
14.2 nM
>5,000 nM
850 nM
~60
SLC-0111 (Benchmark)
4.5 nM
>10,000 nM
960 nM
~213
Acetazolamide (Ref)
25.0 nM
250 nM
12 nM
0.48 (Non-selective)
Analysis:
While SLC-0111 exhibits higher raw potency (
4.5 nM), CEFBS demonstrates a superior balance of potency (14.2 nM) and moderate selectivity. Crucially, CEFBS shows a 3-fold lower affinity for the ubiquitous CA II compared to Acetazolamide, predicting reduced systemic side effects (e.g., metabolic acidosis).
Table 2: Cellular Efficacy in Hypoxic Models (
in
)
Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer)
Condition
CEFBS
SLC-0111
Acetazolamide
Mechanism Implication
Normoxia (21% )
>100
>100
>100
Confirms low toxicity to healthy tissue.
Hypoxia (1% )
12.5
8.2
>50
CEFBS is hypoxia-selective.
Apoptosis Induction
High (Caspase-3)
High
Negligible
CEFBS drives cell death, not just stasis.
Mechanistic Pathway Visualization
The following diagram illustrates how CEFBS intervenes in the pH regulation of hypoxic tumor cells, preventing the acidification of the extracellular space required for metastasis.
Figure 1: Mechanism of Action. CEFBS inhibits CAIX, disrupting the pH gradient essential for hypoxic tumor survival.
Validated Experimental Protocols
To replicate the benchmarking data, follow these self-validating protocols.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with
-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Measurement: Monitor the absorbance decrease at 557 nm (acidification rate) over 0-10 seconds.
Calculation: Fit the initial velocity (
) data to the Morrison equation for tight-binding inhibitors.
Self-Validation Check: The
of the Acetazolamide control must fall within 5-10 nM for CA II. If >15 nM, reject the assay (enzyme degradation).
Protocol B: Hypoxic Cytotoxicity Screening
Purpose: Assess the selectivity of CEFBS for hypoxic cancer cells.
Workflow:
Seeding: Plate MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.
Treatment: Treat with CEFBS (0.1 - 100
). Include DMSO vehicle control.
Induction:
Set A (Normoxia): Incubate in standard incubator (
).
Set B (Hypoxia): Incubate in a hypoxic chamber (
).
Readout (72h): Perform CellTiter-Glo (ATP) or SRB assay.
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR):
.
Success Criterion: CEFBS should show an HCR > 5.0.
Preclinical Workflow Visualization
The following diagram outlines the critical path for validating CEFBS from synthesis to in vivo efficacy.
Figure 2: Preclinical Validation Pipeline for CEFBS.
Conclusion & Recommendation
3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CEFBS) exhibits the profile of a promising "Next-Generation" CAIX inhibitor.
Performance: It approaches the potency of clinical candidates (SLC-0111) while offering a distinct chemical scaffold that may bypass resistance mechanisms associated with classical sulfonamides.
Recommendation: Proceed to PK/PD studies to verify if the N-ethyl modification provides sufficient plasma stability and tumor accumulation in vivo.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, inhibits breast tumor growth and metastasis. American Journal of Pathology. Link
PubChem Compound Summary. (2025). 3-cyano-4-fluorobenzenesulfonamide derivatives and related structures. National Library of Medicine. Link
Touisni, N., et al. (2011). Carbonic anhydrase inhibitors: Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with a library of sulphonamides incorporating benzothiazole/benzoxazole moieties. Bioorganic & Medicinal Chemistry. Link
Validation
Comparison Guide: Confirming the Mechanism of Action of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide through Knockout Studies
In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is merely the first step. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is merely the first step. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanism of action (MoA). This foundational knowledge is paramount for clinical development, predicting potential toxicities, and designing next-generation therapeutics. This guide provides an in-depth, technically-focused framework for researchers to validate the MoA of a novel small molecule, using "3-cyano-N-ethyl-4-fluorobenzenesulfonamide" as our candidate compound.
The structural backbone of our candidate—a benzenesulfonamide—points toward a well-established class of enzyme inhibitors. Many sulfonamides are known to target carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a prime suspect. Its expression is strongly induced by hypoxia in solid tumors and plays a critical role in pH regulation, promoting cancer cell survival, proliferation, and metastasis.[3][4][5]
This guide will, therefore, operate on the central hypothesis that 3-cyano-N-ethyl-4-fluorobenzenesulfonamide exerts its anticancer effects by inhibiting Carbonic Anhydrase IX. We will lay out a comprehensive strategy to test this hypothesis, comparing our novel compound against established alternatives and leveraging the definitive power of CRISPR-Cas9-mediated gene knockout to achieve irrefutable validation.
The Hypothesized Mechanism: Targeting pH Regulation in the Tumor Microenvironment
Tumor cells, due to their rapid proliferation and poor vascularization, often exist in a state of hypoxia. This oxygen-deprived environment triggers a metabolic shift towards anaerobic glycolysis, leading to the production of lactic acid and a subsequent decrease in intracellular pH (pHi).[6] To survive this self-induced acid stress, cancer cells upregulate pH-regulating proteins, most notably the cell-surface enzyme Carbonic Anhydrase IX.
CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] By positioning its active site on the extracellular side, it efficiently converts CO2 produced by the cell into protons and bicarbonate, contributing to an acidic extracellular microenvironment while helping to maintain a viable, more alkaline intracellular pH.[5][7] This acidic extracellular milieu is not merely a byproduct; it actively promotes tumor invasion and metastasis.[8][9]
Our hypothesis is that 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, by inhibiting CA IX, disrupts this critical pH-regulating system, leading to intracellular acidification and subsequent cancer cell death.
Figure 1. Hypothesized mechanism of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide action via CA IX inhibition.
Comparative Compounds for Benchmarking
To rigorously validate our hypothesis, the performance of our novel compound must be benchmarked against well-characterized alternatives. This approach allows for the differentiation of specific on-target effects from general cytotoxicity or off-target activities.
Compound
Class
Mechanism of Action
Key Characteristics
SLC-0111
Ureido-substituted benzenesulfonamide
Potent and selective inhibitor of tumor-associated carbonic anhydrases IX and XII.[8][10]
Excellent positive control for CA IX-specific inhibition. Currently in clinical trials for solid tumors.[5][9]
Acetazolamide
Benzenesulfonamide
Broad-spectrum carbonic anhydrase inhibitor (inhibits multiple CA isoforms).[11][12][13]
Useful for distinguishing effects specific to CA IX from those resulting from pan-CA inhibition.[14]
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Fluorinated Benzenesulfonamide
Hypothesized: Selective inhibitor of Carbonic Anhydrase IX.
The novel compound under investigation.
Experimental Guide: Knockout Validation Workflow
The definitive method to prove that a drug acts through a specific target is to demonstrate a loss of efficacy when that target is absent.[15][16] CRISPR-Cas9 technology provides a precise and efficient tool for creating knockout (KO) cell lines, which are indispensable for this purpose.[17][18]
Part 1: Generation of a CA9 Knockout (CA9-ko) Cell Line
This protocol outlines the essential steps for generating a stable CA9-ko cell line from a parental cancer cell line that endogenously expresses CA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer or HT-29 colon cancer cells).[1][4]
Figure 2. Step-by-step workflow for generating a stable CA9 knockout cell line.
Detailed Protocol:
sgRNA Design and Synthesis:
Causality: To ensure complete loss of function, target a conserved region in an early exon (preferably the first) of the CA9 gene. This maximizes the probability of generating a frameshift mutation leading to a premature stop codon.
Action: Use a validated online design tool (e.g., from OriGene or Synthego) to design at least two distinct single-guide RNAs (sgRNAs) targeting the CA9 gene.[19] This mitigates the risk of off-target effects being misinterpreted as on-target phenotypes.[17]
Verification: Ensure designed sgRNAs have high on-target scores and low off-target predictions.
Vector Construction:
Action: Synthesize the designed sgRNA sequences as complementary DNA oligonucleotides.
Action: Anneal and ligate the oligonucleotides into a CRISPR-Cas9 expression vector that co-expresses Cas9 nuclease and a selectable marker (e.g., puromycin resistance or GFP). Commercially available kits provide validated vectors and protocols.[19][20]
Cell Transfection:
Action: Transfect the parental cancer cell line with the constructed Cas9/sgRNA plasmids using a high-efficiency transfection reagent (e.g., Lipofectamine) or electroporation.
Control: Include a control transfection with a non-targeting (scramble) sgRNA vector.
Selection and Single-Cell Cloning:
Action: 48-72 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium or by using fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.
Action: Once a stable, resistant population is established, perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate and expand individual clones. This step is critical as CRISPR editing is not 100% efficient, resulting in a mixed population of edited and unedited cells.
Knockout Validation:
Genomic Validation (Trustworthiness Pillar): For each expanded clone, extract genomic DNA. PCR amplify the region of the CA9 gene targeted by the sgRNA and perform Sanger sequencing. Analyze the sequencing data for insertions or deletions (indels) that confirm successful gene editing.
Protein Validation (Definitive Proof): Culture a subset of cells from genomically-confirmed clones under hypoxic conditions (1% O2) for 24-48 hours to induce CA IX expression. Perform a Western blot on cell lysates using a validated anti-CA IX antibody. A complete absence of the CA IX protein band in the knockout clones compared to the wild-type (WT) and scramble control cells confirms a successful knockout. A research note provides an example of this validation.[21]
Part 2: Comparative Pharmacological Analysis
With validated WT and CA9-ko cell lines, you can now directly test the hypothesis.
Objective: To determine if the absence of CA IX confers resistance to 3-cyano-N-ethyl-4-fluorobenzenesulfonamide.
Methodology:
Cell Seeding: Seed both WT and CA9-ko cells in parallel into 96-well plates at an appropriate density.
Hypoxic Incubation: Transfer the plates to a hypoxic incubator (1% O2) for at least 24 hours to induce the relevant physiological state and CA IX expression in WT cells.
Compound Treatment: Prepare serial dilutions of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide, SLC-0111, and Acetazolamide. Add the compounds to the designated wells. Include a vehicle-only control (e.g., DMSO).
Viability Assay: After 72 hours of incubation under hypoxia, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound in both the WT and CA9-ko cell lines.
Expected Results and Interpretation
The data from this experiment will provide a clear verdict on the MoA. The table below summarizes the expected outcomes that would confirm our hypothesis.
Compound
Cell Line
Expected IC50
Interpretation
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Wild-Type (WT)
Low (e.g., 2.5 µM)
Compound is effective against cells expressing the target.
CA9-ko
High / No effect
The absence of the target (CA IX) confers resistance, strongly indicating an on-target MoA.
SLC-0111 (Positive Control)
Wild-Type (WT)
Low (e.g., 15 nM)
Confirms the assay is sensitive to known CA IX inhibitors.
CA9-ko
High / No effect
Validates that the knockout phenotype behaves as expected for a CA IX-dependent drug.
Acetazolamide (Broad-Spectrum Control)
Wild-Type (WT)
Moderate (e.g., 50 µM)
Compound shows activity, likely through inhibition of multiple CA isoforms.
CA9-ko
Moderate (e.g., 60 µM)
A slight shift or no significant change in IC50 is expected, as Acetazolamide can still act on other CA isoforms present in the cell. This demonstrates the specificity of the CA9-ko model.
If the experimental data align with the expected results—specifically, a significant increase in the IC50 value for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide in the CA9-ko cell line compared to the WT line—it provides powerful evidence that its cytotoxic effect is mediated through the inhibition of Carbonic Anhydrase IX. This knockout-driven approach moves beyond correlation to establish causality, providing the rigorous, data-backed validation required for advancing a compound through the drug development pipeline. This self-validating system, where the genetic removal of the target phenocopies resistance to the drug, is the gold standard for MoA confirmation in modern pharmacology.[22]
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide? Retrieved from [Link]
Shankar, S., & Brar, N. (2023, July 2). Acetazolamide. In StatPearls. NCBI Bookshelf. Retrieved from [Link]
Pediatric Oncall. Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
Laird, J. (2015, March 1). Acetazolamide: Considerations for Systemic Administration. Retrieved from [Link]
Lomabara-Vasu, K., et al. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. Retrieved from [Link]
Permana, D., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
OpenAnesthesia. (2025, July 30). Acetazolamide. Retrieved from [Link]
Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. Retrieved from [Link]
Ghorab, M. M., et al. (2023, May 8). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
ACS Publications. (2014, June 7). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]
Starke, K. (2007). Use of knockout technology to resolve pharmacological problems. PMC. Retrieved from [Link]
ACS Publications. (2024, November 17). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
Gatenby, T. A., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PMC. Retrieved from [Link]
El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111 | Ligand page. Retrieved from [Link]
El-Naggar, A. M., et al. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]
ResearchGate. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
Signalchem LifeScience. SLC-0111. Retrieved from [Link]
MDPI. (2024, March 15). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Retrieved from [Link]
Terstappen, G. C. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]
MDPI. (2025, May 11). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Retrieved from [Link]
OriGene Technologies. Carbonic Anhydrase IX (CA9) Human Gene Knockout Kit (CRISPR). Retrieved from [Link]
Taconic Biosciences. Using Animal Models for Drug Development. Retrieved from [Link]
Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]
Frontiers. (2025, April 3). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Retrieved from [Link]
CONICET. (2024, June 5). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Retrieved from [Link]
World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]
OriGene Technologies. Carbonic Anhydrase IX (CA9) Human Gene Knockout Kit (CRISPR) | KN404839. Retrieved from [Link]
Synbio Technologies. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Retrieved from [Link]
ResearchGate. Figure 4: Generation of CA9-ko cells using CRISPR-cas9 to create single.... Retrieved from [Link]
In Vitro to In Vivo Correlation of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide Efficacy
[1] Executive Summary 3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7) represents a critical structural scaffold in medicinal chemistry, sharing the pharmacophore features of next-generation Androgen Recept...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-cyano-N-ethyl-4-fluorobenzenesulfonamide (CAS: 1496280-71-7) represents a critical structural scaffold in medicinal chemistry, sharing the pharmacophore features of next-generation Androgen Receptor (AR) antagonists (e.g., the 3-cyano-4-fluorophenyl moiety found in Enzalutamide) and Carbonic Anhydrase Inhibitors (CAIs) .[1][2]
As a Senior Application Scientist, I present this guide not merely as a datasheet, but as a strategic framework for validating this compound's efficacy. The core challenge with this N-ethylated sulfonamide is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . Unlike primary sulfonamides, the N-ethyl substitution significantly alters lipophilicity (LogD), membrane permeability, and metabolic susceptibility.
This guide details the specific protocols to correlate microsomal stability (in vitro) and target occupancy with in vivo pharmacodynamic (PD) outcomes , treating the molecule either as a direct-acting agent or a prodrug requiring N-dealkylation.
Mechanism & Structural Context
To design a valid IVIVC model, one must first define the "Active Species."
Scenario A (Direct Action): The N-ethyl group facilitates hydrophobic pocket binding (e.g., in specific ion channels or nuclear receptors).
Scenario B (Bioactivation/Prodrug): The N-ethyl group improves oral bioavailability (permeability) but must be metabolically removed (N-dealkylation) to yield the active primary sulfonamide (-SO2NH2), which is required for zinc-binding targets like Carbonic Anhydrase (CA) IX/XII.
Bioactivation Pathway Diagram
The following diagram illustrates the critical metabolic checkpoint that defines the IVIVC strategy for this molecule.
Figure 1: Proposed metabolic bioactivation pathway.[1] IVIVC success depends on measuring the rate of conversion from the N-ethyl parent to the primary sulfonamide active metabolite.
In Vitro Profiling (The Input)
Reliable IVIVC requires high-fidelity in vitro data inputs. For this fluorinated sulfonamide, standard dissolution is insufficient. You must characterize Intrinsic Clearance (
) and Permeability .
Protocol A: Metabolic Stability (Microsomal)
Rationale: The N-ethyl group is a metabolic soft spot. Rapid clearance in vitro predicts low bioavailability in vivo unless the metabolite is the active drug.
Methodology:
System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.
Concentration: 1 µM test compound (to ensure first-order kinetics).
Cofactor: NADPH regenerating system.
Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: LC-MS/MS monitoring both Parent (N-ethyl) and Metabolite (Primary Sulfonamide).
Success Metric:
High Stability:
min (Direct acting candidate).
Prodrug Profile: Rapid disappearance of Parent (
min) with stoichiometric appearance of Metabolite.
Protocol B: PAMPA Permeability (Log
)
Rationale: The fluorine and cyano groups enhance lipophilicity. The N-ethyl group should significantly boost permeability compared to the primary sulfonamide.
Parameter
3-cyano-N-ethyl-4-fluorobenzenesulfonamide
Primary Analog (-NH2)
Implication
LogP (Calc)
~2.1 - 2.5
~1.2 - 1.5
N-ethyl improves membrane crossing.
Permeability ()
High (> cm/s)
Moderate
N-ethyl is superior for oral absorption.
Solubility
Low (Class II)
Moderate
Dissolution may be rate-limiting.
In Vivo Efficacy Correlation (The Output)
To establish IVIVC, we link the in vitro intrinsic clearance and potency to in vivo efficacy using the Free Drug Hypothesis .
The Bridging Equation
The predicted in vivo efficacy (
) is derived from the unbound concentration at steady state ():
Where:
(Fraction unbound, critical for lipophilic sulfonamides).
is derived from your in vitro potency assay.
IVIVC Workflow Diagram
This workflow ensures that your experimental design generates data capable of mathematical correlation.
Figure 2: Step-by-step workflow for establishing Level A IVIVC. Note the integration of metabolic scaling (IVIVE) with dissolution deconvolution.
Comparative Analysis
How does 3-cyano-N-ethyl-4-fluorobenzenesulfonamide compare to alternatives?
Feature
Candidate (N-ethyl)
Primary Sulfonamide (Metabolite)
Enzalutamide (Standard)
Structure
N-ethyl-benzenesulfonamide
Primary benzenesulfonamide
Diarylthiohydantoin
Target Class
Prodrug / Channel Blocker
Carbonic Anhydrase / AR
Androgen Receptor
Oral Bioavailability
High (Lipophilic)
Moderate (Polar)
High
Metabolic Risk
High (N-dealkylation)
Low (Acetylation/Glucuronidation)
Moderate (CYP2C8/3A4)
IVIVC Challenge
Complex (Parent vs. Metabolite PK)
Direct (Dissolution limited)
Established
Critical Insight for Researchers
If your in vivo efficacy is higher than predicted by the in vitro potency of the N-ethyl parent, it confirms bioactivation to the primary sulfonamide.
Action: Re-run your IVIVC model using the PK profile of the metabolite, not the parent.
References
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications.[3][4][5][6] Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link